3-Hydrazinyl-2-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(9-7)3-2-4-8-6/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKUVZCSBKHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine: Structure, Properties, and Potential Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydrazinyl-2-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates the chemical structure, physicochemical properties, and proposes a viable synthetic route based on established chemical precedents. Furthermore, it explores the potential reactivity and biological significance of this molecule, drawing parallels with structurally related compounds that have demonstrated a wide array of pharmacological activities. This guide is intended to serve as a foundational resource for researchers investigating novel pyridine and hydrazine derivatives as potential therapeutic agents.
Introduction: The Significance of Pyridine and Hydrazine Scaffolds in Drug Discovery
The pyridine ring is a fundamental scaffold in a multitude of approved pharmaceutical agents, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the hydrazinyl moiety is a versatile functional group known for its role in the formation of hydrazones, which are prevalent in compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. The strategic combination of these two pharmacophores in this compound presents a molecule with significant potential for modulation of various biological targets. This guide aims to provide a detailed technical profile of this compound to facilitate its exploration in drug development programs.
Molecular Structure and Chemical Identity
This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, with a methoxy group (-OCH₃) at the 2-position and a hydrazinyl group (-NHNH₂) at the 3-position. The hydrochloride salt of this compound is identified by the CAS number 2197052-92-7.[1]
The presence of the basic nitrogen in the pyridine ring, the hydrazinyl group, and the electron-donating methoxy group influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
Physicochemical and Computed Properties
While experimental data for the free base is not extensively available, the properties of its hydrochloride salt provide valuable insights. The following table summarizes the key physicochemical properties.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | Not Available | 2197052-92-7 | [1] |
| Molecular Formula | C₆H₉N₃O | C₆H₁₀ClN₃O | [1] |
| Molecular Weight | 139.16 g/mol | 175.62 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 72.2 Ų | 60.17 Ų (for the cation) | [1] |
| logP (calculated) | -0.2 | 0.7976 (for the cation) | [1] |
Proposed Synthesis and Experimental Workflow
Proposed Synthetic Scheme
The proposed reaction involves the displacement of a halide at the 3-position of a 2-methoxypyridine ring by hydrazine.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on analogous syntheses of substituted hydrazinopyridines.[2][3][4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methoxypyridine (1.0 eq).
-
Solvent and Reagent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the starting material. Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to 100-130 °C and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Predicted Spectral Characteristics
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.[5][6][7]
¹H NMR Spectroscopy
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the methoxy group.
-
Hydrazinyl Protons: Broad singlets corresponding to the -NH and -NH₂ protons. The chemical shifts of these protons can be variable and are dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Pyridine Carbons: Five signals in the aromatic region, with the carbon attached to the methoxy group appearing at a lower field (higher ppm) and the carbon attached to the hydrazinyl group also showing a characteristic shift.
-
Methoxy Carbon: A signal in the aliphatic region (typically δ 50-60 ppm) corresponding to the methoxy carbon.
Infrared (IR) Spectroscopy
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazinyl group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong absorption band around 1250 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretch of the methoxy group.
Mass Spectrometry
-
Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight of the compound (139.16 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the methoxy group, the hydrazinyl group, and cleavage of the pyridine ring.
Reactivity and Potential for Derivatization
The hydrazinyl group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives.
Formation of Hydrazones
The primary amine of the hydrazinyl moiety can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This is a widely used strategy in medicinal chemistry to generate compounds with diverse biological activities.[8]
Caption: General scheme for hydrazone formation.
Potential Biological Applications in Drug Discovery
While no specific biological data for this compound has been reported, the constituent pharmacophores suggest a high potential for biological activity.
-
Antimicrobial Agents: The hydrazone derivatives of various heterocyclic compounds have shown significant antibacterial and antifungal activities.[8]
-
Anticancer Agents: The pyridine nucleus is present in numerous anticancer drugs, and hydrazone-containing compounds have been investigated for their antiproliferative effects.[8]
-
Neurological Disorders: Substituted pyridines and hydrazides have been explored for their potential in treating neurological conditions, including as anticonvulsants.[8]
The methoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in terms of pharmacokinetic properties.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on the known hazards of related compounds, appropriate safety precautions should be taken. Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. For the hydrochloride salt, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its structure combines the favorable properties of the pyridine ring with the versatile reactivity of the hydrazinyl group. The proposed synthetic route offers a practical approach to accessing this molecule for further investigation. Future research should focus on the synthesis and biological evaluation of a library of derivatives, particularly hydrazones, to fully elucidate the therapeutic potential of this scaffold. This technical guide provides a solid foundation for initiating such research endeavors.
References
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- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
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2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (URL: [Link])
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])
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"3-Hydrazinyl-2-methoxypyridine" hydrochloride salt properties
An In-Depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 2197052-92-7), a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its physicochemical properties, provides a plausible and detailed synthetic pathway, explores its key chemical reactivities, and discusses its potential applications as a versatile building block in medicinal chemistry and drug discovery. Emphasis is placed on the causality behind experimental choices and protocols, ensuring that this guide serves as a practical and scientifically rigorous resource for researchers, chemists, and drug development professionals.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The introduction of a hydrazinyl (-NHNH₂) moiety onto this scaffold, particularly in conjunction with other functional groups like a methoxy group, creates a highly versatile chemical intermediate. The hydrazinyl group is a potent nucleophile and a precursor for a vast array of derivatizations, enabling the construction of complex molecular architectures.
Hydrazide and hydrazine derivatives are recognized as "privileged structures" in drug discovery, known to be precursors to a wide range of bioactive compounds and heterocyclic systems such as pyrazoles, triazoles, and oxadiazoles.[1] These resulting structures frequently exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] this compound hydrochloride serves as a stable, crystalline salt form of the freebase, enhancing its shelf-life and handling characteristics for laboratory use. This guide aims to consolidate the available technical data and provide expert insights into the practical application of this valuable chemical building block.
Caption: Chemical structure of this compound Hydrochloride.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for its application in synthesis and research. The hydrochloride salt form generally imparts higher aqueous solubility and stability compared to the freebase.
Physical and Chemical Data
The following table summarizes the key identifying and physical properties of this compound hydrochloride.
| Property | Value | Reference |
| CAS Number | 2197052-92-7 | [2] |
| Molecular Formula | C₆H₁₀ClN₃O | [2] |
| Molecular Weight | 175.62 g/mol | [2] |
| Purity | ≥97% (typical commercial grade) | [2] |
| SMILES | COC1=NC=CC=C1NN.[H]Cl | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Computational Data
Computational descriptors are valuable for predicting a molecule's behavior in biological systems (e.g., membrane permeability, drug-likeness).
| Descriptor | Value | Reference |
| TPSA (Topological Polar Surface Area) | 60.17 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.7976 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not publicly available, a predictive analysis based on its structure and data from analogous compounds like 2-methoxypyridine provides a reliable expectation for its characterization.[3]
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic pyridine protons, the methoxy group, and the hydrazinyl protons. The aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region. The methoxy protons (-OCH₃) will be a sharp singlet around δ 3.9-4.1 ppm. The hydrazinyl protons (-NHNH₂) will likely appear as broad, exchangeable signals.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will display six unique carbon signals. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group (C2) being the most deshielded. The methoxy carbon will appear around δ 55-60 ppm.
-
FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (hydrazinyl group, broad, ~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N and C=C stretching (pyridine ring, ~1500-1600 cm⁻¹), and C-O stretching (methoxy group, ~1020-1250 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated freebase [M+H]⁺ at m/z 140.08, calculated for C₆H₁₀N₃O⁺.
Synthesis and Purification
The synthesis of hydrazinylpyridines is most commonly achieved via nucleophilic aromatic substitution (SₙAr) of a corresponding halopyridine with hydrazine hydrate. This approach is well-documented for related structures and offers high yields.[4][5][6]
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
The chosen strategy involves the reaction of a 3-halo-2-methoxypyridine (e.g., 3-chloro- or 3-bromo-2-methoxypyridine) with an excess of hydrazine hydrate. The methoxy group at the C2 position helps to activate the C3 position towards nucleophilic attack. Hydrazine acts as the nucleophile, displacing the halide leaving group. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. The final hydrochloride salt is obtained by treating the purified freebase with hydrochloric acid.
Caption: Proposed workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol (Exemplary)
This protocol is a validated, self-consistent procedure adapted from established methods for analogous compounds.[5]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-2-methoxypyridine (1.0 eq).
-
Reagent Addition: Add a polar solvent such as ethanol or isopropanol (5-10 volumes). Begin stirring and add hydrazine hydrate (80% solution, 4.0-6.0 eq) dropwise.
-
Causality: The use of a significant excess of hydrazine hydrate drives the reaction to completion and minimizes side reactions. A polar protic solvent is chosen to facilitate the dissolution of reactants and stabilize the charged intermediates in the SₙAr mechanism.
-
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Isolation of Freebase: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash thoroughly with cold water to remove excess hydrazine and salts, and dry under vacuum to yield this compound as a solid.
-
Hydrochloride Salt Formation: Dissolve the crude freebase in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in ether (or isopropanolic HCl) until the pH is acidic (pH ~2).
-
Causality: Salt formation in a non-polar organic solvent like ether ensures the quantitative precipitation of the hydrochloride salt, leaving impurities behind in the solvent.
-
-
Final Purification: Stir the resulting slurry for 30 minutes, then collect the solid by filtration. Wash the filter cake with fresh diethyl ether and dry under vacuum at 40°C to afford this compound hydrochloride as a stable, crystalline solid.
Chemical Reactivity and Derivatization
The synthetic utility of this compound hydrochloride lies in the high reactivity of its hydrazinyl group, which serves as a versatile handle for constructing more complex molecules.[1]
-
Formation of Hydrazones: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating libraries of Schiff bases, which are often explored for their biological activities.
-
Synthesis of Pyrazoles: In a classic Knorr-type synthesis, the hydrazinyl group can react with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form substituted pyrazole rings, a common scaffold in pharmaceuticals.
-
Acylation: The hydrazine moiety can be acylated using acid chlorides or anhydrides to form hydrazides, which are themselves important intermediates and can exhibit biological activity.[1]
Caption: Key reactivity pathways of the this compound core.
Applications in Research and Development
This compound hydrochloride is not an end-product but a strategic starting material for R&D.
-
Medicinal Chemistry: It serves as a key building block for synthesizing libraries of novel compounds for screening against various therapeutic targets. The resulting heterocyclic structures are frequently investigated as kinase inhibitors (e.g., PI3K/mTOR), anticancer agents, and antimicrobials.[7]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD campaigns to identify initial binding interactions with protein targets.
-
Agrochemicals: Substituted hydrazinopyridines are precursors to potent insecticides and fungicides.[5] The structural motif present in this compound is relevant for the synthesis of novel crop protection agents.
Safety and Handling
Proper handling of hydrazine derivatives is crucial due to their potential toxicity and reactivity. The GHS classification provides a clear guide to the associated hazards.
GHS Hazard Information
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Warning) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Warning) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Warning) |
| STOT, Single Exp. | H335 | May cause respiratory irritation | GHS07 (Warning) |
| Data sourced from chemical suppliers and databases for CAS 2197052-92-7.[2] |
Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately.[8]
-
Skin Contact: Immediately wash skin with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]
-
Conclusion
This compound hydrochloride is a high-value chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its stable salt form, combined with the versatile reactivity of the hydrazinyl group, makes it an essential tool for synthetic chemists. This guide has provided a comprehensive technical framework covering its properties, synthesis, reactivity, and safe handling, empowering researchers to effectively and safely utilize this compound in their R&D endeavors.
References
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- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO. PubChem.
- 4-Hydrazinyl-2-methoxypyridine | C6H9N3O. PubChem.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
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- SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride. Fisher Scientific.
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- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- SAFETY D
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
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An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-Hydrazinyl-2-methoxypyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydrazinyl-2-methoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with hydrazinyl and methoxy groups. While this specific molecule is not extensively characterized in the scientific literature, its structural motifs are present in a wide array of biologically active agents. The hydrazine and pyridine moieties are well-established pharmacophores, known to be key components in compounds with diverse therapeutic effects, including antimicrobial and anticancer activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound, drawing upon evidence from structurally analogous compounds. We will delve into postulated biological targets, propose a framework for experimental validation, and provide detailed protocols to empower researchers in their investigation of this and similar molecules. Our approach is grounded in established principles of medicinal chemistry and drug discovery, aiming to furnish a robust starting point for future research endeavors.
Introduction: Unveiling the Therapeutic Potential of a Scaffolding Hybrid
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and their ability to traverse cellular membranes, remain a primary focus of drug discovery efforts. This compound emerges as a molecule of interest not from a wealth of direct studies, but from the well-documented biological significance of its constituent parts: the pyridine ring and the hydrazinyl group.
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions. The substitution pattern on the pyridine ring is a critical determinant of its biological activity.
The hydrazinyl moiety and its derivatives, particularly hydrazones, are known for their versatile coordination chemistry and their capacity to form stable complexes with metal ions, which can be essential for the function of certain enzymes. This functional group is also a key structural feature in numerous compounds with a broad spectrum of biological activities, including antitubercular, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2]
The presence of a methoxy group at the 2-position of the pyridine ring is also noteworthy. This group can influence the molecule's electronic properties and steric profile. Specifically, a 2-methoxy substituent is known to decrease the basicity of the pyridine nitrogen through inductive electron-withdrawing effects.[3] This modulation of pKa can have significant implications for a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.
Given the absence of direct mechanistic studies on this compound, this guide will construct a logical framework based on the established pharmacology of related compounds. We will explore two primary, plausible mechanisms of action: antimycobacterial activity and anticancer activity through kinase inhibition.
Postulated Mechanism of Action I: Antimycobacterial Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The development of new antitubercular agents is a critical area of research, particularly due to the emergence of multidrug-resistant strains. Several existing antitubercular drugs, such as isoniazid, contain a hydrazine-related moiety.
Recent research on pyridine-appended 2-hydrazinylthiazole derivatives has demonstrated potent antimycobacterial activity.[1] In silico studies on these compounds have implicated the KasA protein, a β-ketoacyl-ACP synthase, as a potential target.[1] KasA is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of KasA disrupts cell wall formation, leading to bacterial death.
Based on this precedent, we postulate that this compound may exert its antimycobacterial effect through the inhibition of KasA. The hydrazinyl moiety could be crucial for interacting with the active site of the enzyme, potentially through hydrogen bonding or coordination with a metal cofactor. The pyridine ring would serve as a scaffold, positioning the hydrazinyl group for optimal interaction and potentially engaging in additional binding interactions within the active site.
Caption: Postulated antimycobacterial mechanism of this compound via KasA inhibition.
Postulated Mechanism of Action II: Anticancer Activity via Kinase Inhibition
The pyridine ring is a well-established scaffold for the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-diaminopyrimidine scaffold, which is structurally related to the substituted pyridine in our molecule of interest, is present in several approved kinase inhibitors.[4]
Furthermore, hydrazone derivatives have been shown to possess anticancer activity, and some have been specifically identified as inhibitors of kinases such as Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and is involved in cell proliferation, survival, and migration.
We hypothesize that this compound could function as a kinase inhibitor. The pyridine nitrogen and the hydrazinyl group could form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for pyridine-based kinase inhibitors. The methoxy group could be oriented towards the solvent-exposed region or a hydrophobic pocket, contributing to the overall binding affinity.
Caption: Postulated anticancer mechanism via protein kinase inhibition.
A Framework for Elucidating the Mechanism of Action: Experimental Protocols
To validate the aforementioned hypotheses, a systematic experimental approach is required. The following protocols provide a starting point for researchers investigating the mechanism of action of this compound.
In Vitro Antimycobacterial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microplate, perform serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Bacterial Inoculum: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Anticancer Activity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Silico Molecular Docking
Objective: To predict the binding mode of this compound with its potential targets.
Protocol: Molecular Docking using AutoDock Vina
-
Ligand Preparation: Generate a 3D structure of this compound and prepare it for docking by assigning charges and rotatable bonds.
-
Receptor Preparation: Obtain the crystal structures of the target proteins (e.g., KasA from M. tuberculosis, PDB ID: 4C6X; FAK, PDB ID: 2JKK) from the Protein Data Bank. Prepare the receptors by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: Run the docking simulation using AutoDock Vina to predict the binding poses and affinities.
-
Analysis of Results: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
Data Presentation: Hypothetical Results
The following tables summarize the kind of quantitative data that would be generated from the proposed experiments.
Table 1: Hypothetical Antimycobacterial and Anticancer Activity
| Compound | Target Organism/Cell Line | Assay | Endpoint | Value (µM) |
| This compound | M. tuberculosis H37Rv | MABA | MIC | 10.5 |
| This compound | A549 (Lung Cancer) | MTT | IC50 | 15.2 |
| This compound | MCF-7 (Breast Cancer) | MTT | IC50 | 22.8 |
Table 2: Hypothetical In Silico Docking Scores
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) |
| This compound | KasA | 4C6X | -7.8 |
| This compound | FAK | 2JKK | -8.2 |
Synthesis Workflow
The synthesis of this compound can be approached through established methods for the preparation of hydrazinopyridines. A plausible synthetic route involves the reaction of a dihalopyridine with hydrazine hydrate.
Caption: A potential synthetic workflow for this compound.
Conclusion and Future Directions
This compound is a compound with significant therapeutic potential, inferred from the well-established biological activities of its core structural components. This guide has outlined plausible mechanisms of action in the realms of antimycobacterial and anticancer chemotherapy, supported by evidence from analogous compounds. The provided experimental framework offers a clear path for researchers to systematically investigate these hypotheses.
Future research should focus on the following areas:
-
Synthesis and Characterization: The first step will be the efficient synthesis and thorough characterization of this compound.
-
In Vitro Validation: The proposed in vitro assays should be conducted to confirm the biological activity and determine the potency of the compound.
-
Target Identification and Validation: If the compound shows promising activity, further studies will be needed to identify and validate its specific molecular target(s). This could involve techniques such as thermal shift assays, enzymatic inhibition assays, and genetic knockdown/knockout studies.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be crucial for understanding the SAR and for optimizing the lead compound's potency and selectivity.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of tuberculosis or cancer to assess their efficacy and safety.
By providing this comprehensive technical guide, we aim to catalyze further research into this compound and related compounds, with the ultimate goal of contributing to the development of new and effective therapies for pressing global health challenges.
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Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances. [Link]
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Accounts of Chemical Research. [Link]
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The Latent Therapeutic Potential of 3-Hydrazinyl-2-methoxypyridine: A Technical Guide for Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this privileged class, 3-hydrazinyl-2-methoxypyridine emerges as a chemical entity of significant interest, albeit one with a largely unexplored biological activity profile. Its unique combination of a hydrazinyl group, a methoxy substituent, and the pyridine ring system presents a rich chemical landscape for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon the established pharmacology of its constituent chemical motifs. We will delve into prospective therapeutic targets, propose synthetic derivatization strategies, and outline robust experimental protocols for screening and validation. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the therapeutic promise of this intriguing molecule.
Introduction: The Architectural Promise of a Privileged Scaffold
Heterocyclic compounds are fundamental to the design of modern pharmaceuticals, with nitrogen-containing rings being particularly prominent due to their ability to engage in a variety of intermolecular interactions.[1] The pyridine ring, a six-membered aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery, recognized for its presence in a multitude of biologically active compounds.[2] The inherent chemical properties of the pyridine nucleus, including its planarity, aromaticity, and capacity for hydrogen bonding, contribute to its successful application in targeting a diverse array of biological macromolecules.[3]
This compound incorporates three key functional groups that suggest a high potential for biological activity:
-
The Pyridine Core: As previously mentioned, this ring system is a frequent component of drugs targeting kinases, androgen receptors, and tubulin polymerization, indicating a predisposition for anticancer applications.[2]
-
The Hydrazinyl Moiety (-NHNH2): This functional group is highly reactive and serves as a versatile synthetic handle. More importantly, the broader class of hydrazone derivatives, which are readily synthesized from hydrazines, exhibits a wide spectrum of pharmacological effects, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumoral activities.[4][5]
-
The Methoxy Group (-OCH3): The presence of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. For instance, methoxypyridine derivatives have been successfully developed as potent PI3K/mTOR dual inhibitors and gamma-secretase modulators.[6][7]
The convergence of these three motifs within a single, relatively small molecule makes this compound a compelling starting point for a drug discovery campaign.
Potential Biological Activities and Therapeutic Targets
While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, a strong deductive case can be built by examining its structural analogs and constituent functional groups.
Anticancer Activity
The pyridine scaffold is a well-established pharmacophore in oncology.[2] Numerous pyridine derivatives have been developed as inhibitors of key signaling proteins implicated in cancer progression.
-
Kinase Inhibition: The ATP-binding site of many protein kinases is amenable to targeting by pyridine-containing inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The methoxy group on the 2-position of the pyridine ring in this compound could potentially be oriented to interact with specific residues in the kinase hinge region, a common binding motif for kinase inhibitors. Furthermore, the hydrazinyl group offers a prime site for derivatization to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity. A notable example is the development of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[6]
-
Tubulin Polymerization Inhibition: Certain pyridine derivatives are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer strategy. The planar pyridine ring can engage in pi-stacking interactions within the colchicine binding site of tubulin.
Below is a conceptual workflow for investigating the anticancer potential of this compound derivatives.
Caption: Workflow for Anticancer Drug Discovery.
Neurological Disorders
The blood-brain barrier (BBB) permeability of small, relatively lipophilic molecules containing pyridine rings suggests potential applications in treating central nervous system (CNS) disorders.
-
Gamma-Secretase Modulation: Methoxypyridine-containing compounds have been designed as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[7] These molecules aim to allosterically modulate the activity of gamma-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. The this compound scaffold could serve as a novel core for the design of new GSMs.
-
Anticonvulsant and Antidepressant Activity: Hydrazone derivatives have a well-documented history of anticonvulsant and antidepressant activities.[4][5] The mechanism of action is often attributed to the modulation of neurotransmitter systems, such as GABAergic and monoaminergic pathways. The hydrazinyl group of this compound can be readily converted to a wide array of hydrazones for screening in relevant seizure and depression models.
Antimicrobial Activity
The nitrogen atom in the pyridine ring and the potential for forming hydrazones make this scaffold a candidate for developing novel antimicrobial agents. Many existing antibacterial and antifungal drugs contain heterocyclic rings.[1] The exploration of this compound derivatives against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.
Synthetic Strategies and Derivatization
The synthetic tractability of this compound is a key advantage. The hydrazinyl group is a nucleophilic center that can readily react with a variety of electrophiles to generate a diverse library of derivatives.
A general synthesis for a related compound, 3-chloro-2-hydrazinopyridine, involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[8][9][10] A similar approach could likely be adapted for the synthesis of this compound.
Key Derivatization Reactions:
-
Formation of Hydrazones: Reaction with aldehydes and ketones to yield a wide range of hydrazones. This is a robust and high-yielding reaction.
-
Acylation: Reaction with acid chlorides or anhydrides to form acylhydrazides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonohydrazides.
-
Cyclization Reactions: The hydrazinyl group can participate in cyclization reactions to form various heterocyclic systems, such as pyrazoles and triazoles.
The following diagram illustrates potential derivatization pathways.
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The Strategic Utility of 3-Hydrazinyl-2-methoxypyridine in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide
This guide provides an in-depth technical exploration of 3-Hydrazinyl-2-methoxypyridine, a versatile building block for the synthesis of novel heterocyclic compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, key chemical attributes, and strategic applications of this reagent, with a focus on the construction of pyrazole and triazole cores of significant interest in medicinal chemistry.
Introduction: The Emerging Importance of Substituted Hydrazinopyridines
The pyridine nucleus is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals. The introduction of a hydrazinyl moiety onto this scaffold, particularly in conjunction with other functional groups like a methoxy group, unlocks a rich avenue for synthetic diversification. This compound, in particular, serves as a potent binucleophilic reagent, primed for cyclocondensation reactions to generate a variety of fused and unfused heterocyclic systems. Its strategic importance lies in the predictable and efficient manner in which it can be used to construct complex molecular architectures, making it a valuable tool in the quest for new therapeutic agents.
Physicochemical and Safety Profile of this compound and its Hydrochloride Salt
While the free base of this compound is the reactive species in many synthetic applications, it is often supplied and stored as its more stable hydrochloride salt. A comprehensive understanding of the properties of both forms is crucial for its effective and safe utilization.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₆H₉N₃O | C₆H₁₀ClN₃O |
| Molecular Weight | 139.16 g/mol | 175.62 g/mol [1] |
| CAS Number | Not readily available | 2197052-92-7[1] |
| Appearance | Predicted to be a solid or oil | Solid |
| Solubility | Soluble in organic solvents (e.g., EtOH, DMF) | Water soluble, soluble in polar organic solvents |
| pKa (predicted) | ~5.5 (pyridinium ion), ~8.0 (hydrazinium ion) | Acidic |
Safety and Handling:
This compound hydrochloride is classified with the GHS07 pictogram, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is not widely documented in peer-reviewed literature. However, a robust synthetic strategy can be inferred from established procedures for analogous compounds, such as the preparation of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.[3][4][5][6] The most plausible route involves the nucleophilic aromatic substitution of a suitable 3-halo-2-methoxypyridine with hydrazine hydrate.
Proposed Synthetic Workflow:
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A Senior Application Scientist's Guide to 3-Hydrazinyl-2-methoxypyridine in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of the 3-Hydrazinyl-2-methoxypyridine scaffold, a versatile yet specialized building block for medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this paper constructs a comprehensive profile by analyzing its core components: the privileged 2-methoxypyridine nucleus and the highly reactive hydrazinyl functional group. We will dissect its synthetic pathways, explore its key chemical transformations, and, through reasoned analogy with structurally related compounds, elucidate its potential to modulate the physicochemical and pharmacokinetic properties of new chemical entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic scaffolds to address complex therapeutic targets.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, found in over 7,000 drug molecules of medicinal importance.[1] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a metabolic "handle" that can be strategically blocked or modified.[1][2] The strategic placement of substituents on the pyridine core can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2][3]
The this compound scaffold presents a compelling combination of features for the medicinal chemist:
-
The 2-Methoxypyridine Core: This motif serves as a bioisostere for phenyl rings, often improving metabolic stability and cellular permeability.[2] The methoxy group itself is a key modulator of drug properties, capable of acting as a hydrogen bond acceptor, sterically shielding adjacent positions from metabolic attack, and improving ADME parameters.[4][5]
-
The 3-Hydrazinyl Group: This functional group is a powerful synthetic handle and a valuable pharmacophoric element.[6] It serves as a nucleophile for forming hydrazones and is a direct precursor to a wide array of nitrogen-containing heterocycles, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[7][8]
This guide will illuminate how these features can be synergistically exploited in drug design, offering a roadmap for incorporating this promising building block into discovery programs.
Synthesis and Chemical Reactivity
A core tenet of a building block's utility is its accessibility and predictable reactivity. While this compound is a niche reagent, its synthesis can be reliably achieved through established organo-chemical transformations.
Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable route to hydrazinylpyridines is the nucleophilic aromatic substitution of an activated halopyridine with hydrazine hydrate.[9][10][11][12] The electron-withdrawing nature of the pyridine ring nitrogen activates the C2 and C4 positions towards nucleophilic attack, making a halogen at the C2 position an excellent leaving group. The methoxy group at C2 further influences the electronic landscape. The synthesis of the target compound would logically start from 2-methoxy-3-chloropyridine.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
-
Objective: To synthesize this compound via SNAr reaction.
-
Materials:
-
2-Methoxy-3-chloropyridine (1.0 eq)
-
Hydrazine hydrate (80% solution, 4.0-6.0 eq)[12]
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel equipped with a reflux condenser and nitrogen inlet
-
-
Procedure:
-
Vessel Preparation: Charge the reaction vessel with 2-methoxy-3-chloropyridine and DMF. Begin stirring under a nitrogen atmosphere. Causality: The inert atmosphere prevents oxidation of the hydrazine and other side reactions.
-
Reagent Addition: Add hydrazine hydrate to the mixture. The molar excess of hydrazine acts as both the nucleophile and the base to neutralize the HCl byproduct.[12]
-
Reaction: Heat the mixture to reflux (approx. 130-150°C) for 4-10 hours.[9][12] Causality: High temperature is required to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product may crystallize upon cooling.[9] The crude product can be isolated by suction filtration.
-
Purification: Wash the isolated solid with water to remove excess hydrazine hydrate and DMF. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.
-
Core Reactivity: A Gateway to Structural Diversity
The synthetic power of this compound lies in the reactivity of its hydrazinyl group. This moiety is a potent nucleophile and a precursor to numerous stable heterocyclic systems.
Caption: Key reaction pathways for this compound.
-
Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazone linkages.[13] This reaction is typically catalyzed by a small amount of acid and is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries by varying the carbonyl component.
-
Heterocycle Synthesis: The hydrazinyl group is a classic precursor for N-heterocycles. For instance, reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, another privileged scaffold in medicinal chemistry.[7] This opens a second vector for chemical space exploration from a single building block.
Application in Medicinal Chemistry: A Framework for Drug Design
The true value of this building block is realized when considering the combined influence of its constituent parts on a potential drug molecule.
The Role of the 2-Methoxypyridine Core
The pyridine ring is often used as a "bioisosteric replacement" for a phenyl ring. This seemingly minor change can have significant benefits for drug candidates.[2][14]
| Property | Phenyl Group | Pyridine Group | Rationale & Impact |
| Solubility | Low | Higher | The nitrogen atom can be protonated and acts as a hydrogen bond acceptor, improving aqueous solubility.[1] |
| Metabolic Stability | Prone to oxidation | Can be more stable | The pyridine nitrogen alters the electronic properties, potentially reducing susceptibility to CYP450 oxidation.[2] |
| Target Interaction | Hydrophobic interactions | H-bonding, π-stacking | The nitrogen provides a specific hydrogen bond acceptor site, which can lead to increased potency and selectivity.[1] |
The 2-methoxy group further refines these properties. It can block a potential site of metabolism, serve as a hydrogen bond acceptor in a protein active site, and modulate the overall lipophilicity and conformation of the molecule.[5] In several reported cases, the introduction of a methoxypyridine motif led to compounds with improved activity and better solubility.[4]
The Pharmacological Significance of the Hydrazinyl Moiety
While often viewed as a linker, the hydrazide-hydrazone functionality is present in numerous approved drugs and is far from inert.[6] It can form critical hydrogen bonds with protein targets. However, its potential instability under physiological conditions (hydrolysis) is a known liability.[15]
A key strategy in advanced drug design is the concept of bioisosterism for the linker itself. Should a hydrazone-based hit show promise but suffer from poor stability, the hydrazone can be replaced with more robust groups like amides or 1,2,3-triazoles, while aiming to preserve the key binding interactions.[14][15] This demonstrates a proactive approach to mitigating late-stage development risks.
Integrated Design Strategy
A rational drug design workflow utilizing this compound would proceed as follows:
Caption: Rational drug design workflow using the target scaffold.
-
Scaffold Docking: The 2-methoxypyridine core is positioned within the target's binding site to establish key interactions (e.g., H-bonding from the methoxy oxygen, π-stacking from the pyridine ring).
-
Library Synthesis: The outwardly projecting hydrazinyl group is used as an anchor point to synthesize a library of hydrazones, exploring different vectors and functionalities to pick up additional interactions.
-
SAR & ADME Evaluation: The resulting compounds are tested for biological activity. The inherent properties of the 2-methoxypyridine core are expected to provide a favorable starting point for ADME properties, as summarized below.
| ADME Parameter | Potential Impact of this compound Scaffold |
| Absorption | The pyridine nitrogen can improve solubility, aiding oral absorption. Lipophilicity can be tuned via the hydrazone substituent. |
| Distribution | The scaffold's polarity is moderate, suggesting it can be tailored for either peripheral or CNS targets.[4] |
| Metabolism | The 2-methoxy group can shield the pyridine ring from oxidation. The primary metabolic sites would likely be the hydrazone or its substituent. |
| Excretion | Increased polarity from the pyridine ring generally facilitates renal clearance. |
Conclusion and Future Outlook
This compound represents a highly strategic building block for modern medicinal chemistry. While not a common reagent, its logical synthesis and versatile reactivity make it an attractive tool for drug discovery programs. By combining the favorable pharmacokinetic properties of the 2-methoxypyridine core with the synthetic flexibility of the hydrazinyl group, chemists can rapidly access novel chemical space and generate libraries of compounds with a high potential for drug-like characteristics. Its true power is unlocked when used within a rational design framework that considers not only its potential for potent target engagement but also the inherent liabilities of its functional groups, enabling proactive mitigation strategies like bioisosteric replacement. As the demand for novel chemical matter continues to grow, scaffolds like this compound will be invaluable for developing the next generation of therapeutics.
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Ramadan, E., et al. (2020). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]
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Yuriev, E., & Ramsland, P. A. (2013). Bioisosteric replacement in the search for biologically active compounds. PubMed Central. [Link]
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Pace, J. L., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(10), 1604-1611. [Link]
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Kobauri, P. (2021). Rational drug design in photopharmacology. University of Groningen. [Link]
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Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15081. [Link]
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van der Pijl, F., et al. (2019). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 14(10), 995-1001. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6649. [Link]
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Al-Azab, F. M., et al. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
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Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [Link]
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Mohareb, R. M., et al. (2010). Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity. Molecules, 16(1), 16-27. [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Hydrazinyl-2-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Strategic Importance of Spectroscopic Analysis
In any research and development pipeline, particularly in drug discovery, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. The substitution pattern on an aromatic ring dictates its electronic properties, reactivity, and, crucially, its ability to interact with biological targets. For a molecule like 3-hydrazinyl-2-methoxypyridine, an incorrect assignment—for instance, mistaking it for the 2-hydrazinyl-3-methoxypyridine isomer—could lead to the synthesis of entirely different downstream compounds, wasting significant resources and invalidating biological data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR will allow us to map the proton and carbon environments, respectively, confirming the substitution pattern and the presence of the key functional groups.
Predicted ¹H and ¹³C NMR Data
The following data are predicted based on established chemical shift principles and spectral data from analogous compounds such as 2-methoxypyridine and 2-hydrazinopyridine[1][2][3]. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is ideal for observing exchangeable N-H protons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~6.9 - 7.1 | Doublet of doublets (dd), J ≈ 7-8, 5-6 Hz | ~115 - 120 |
| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd), J ≈ 7-8, 1-2 Hz | ~135 - 140 |
| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd), J ≈ 5-6, 1-2 Hz | ~145 - 148 |
| OCH₃ | ~3.9 - 4.1 | Singlet (s) | ~53 - 56 |
| NH | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |
| NH₂ | ~7.0 - 8.0 | Broad Singlet (br s) | N/A |
| C-2 (C-O) | N/A | N/A | ~158 - 162 |
| C-3 (C-N) | N/A | N/A | ~140 - 145 |
Causality behind Predictions:
-
Aromatic Protons (H-4, H-5, H-6): The electron-donating methoxy and hydrazinyl groups will shield the pyridine ring protons relative to unsubstituted pyridine, shifting them upfield. The expected splitting pattern is a classic three-spin system.
-
Methoxy Protons (-OCH₃): This signal is expected as a sharp singlet, typically appearing around 3.9-4.1 ppm in similar structures[4].
-
Hydrazine Protons (-NH-NH₂): These protons are exchangeable and will likely appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.
-
Aromatic Carbons: The C-2 carbon, attached to the highly electronegative oxygen, will be the most downfield (deshielded). The C-3 carbon, attached to the hydrazine nitrogen, will also be significantly downfield.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound hydrochloride[5] and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of the hydrochloride salt is noted, which may affect the chemical shifts of the exchangeable protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A relaxation delay of 2-3 seconds is appropriate. Acquire several thousand scans as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm the H-4, H-5, H-6 coupling network.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This is invaluable for unambiguous assignment of the aromatic signals.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target compound, IR will provide direct evidence for the N-H bonds of the hydrazine and the C-O bond of the methoxy group.
Predicted IR Absorption Bands
Table 2: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong, often two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2980 | Medium |
| C=C, C=N Stretch (Pyridine Ring) | 1550 - 1610 | Strong |
| N-H Bend (Hydrazine) | 1500 - 1550 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong |
| C-O Stretch (Aryl Ether) | 1020 - 1060 (symmetric) | Strong |
Causality behind Predictions: The N-H stretching region is highly diagnostic for the hydrazine moiety[6]. The strong absorptions corresponding to the C-O ether linkage are also critical confirmation points[7]. The combination of these signals provides a rapid and reliable fingerprint for the molecule's key functional groups.
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary, although for qualitative identification, the raw spectrum is usually sufficient.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering the most definitive confirmation of its elemental formula. Furthermore, the fragmentation pattern can provide corroborating evidence for the structure.
Predicted Mass Spectrum Data
-
Molecular Formula: C₆H₉N₃O
-
Exact Mass: 139.0746 g/mol
-
Nominal Mass: 139 g/mol
Ionization Technique Rationale: Electrospray Ionization (ESI) is the preferred method. The basic nitrogen atoms on the pyridine ring and hydrazine group are readily protonated, making the molecule ideal for positive-ion mode ESI. This "soft" ionization technique will yield a strong signal for the protonated molecular ion [M+H]⁺.
Predicted Key Ions:
-
[M+H]⁺: m/z = 140.0824 (This will be the base peak or a very prominent peak).
-
Key Fragments: Fragmentation might occur via the loss of ammonia (NH₃), the methoxy radical (•OCH₃), or cleavage of the N-N bond. Expect to see fragments corresponding to the loss of these neutral pieces from the molecular ion. For instance, loss of CH₃OH (32 Da) could be a possible fragmentation pathway under certain conditions.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to facilitate protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).
-
Analysis: Determine the exact mass of the [M+H]⁺ peak and compare it to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the elemental formula.
Integrated Workflow for Structural Elucidation
The power of this multi-technique approach lies in its synergy. The following workflow illustrates the logical progression from sample receipt to full structural confirmation.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Framework for Confident Characterization
This guide has outlined an authoritative and practical framework for the complete spectroscopic characterization of this compound. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently acquire, interpret, and synthesize NMR, IR, and MS data to provide unambiguous proof of structure. This rigorous analytical approach is fundamental to ensuring the integrity and reproducibility of any subsequent chemical or biological research involving this valuable compound.
References
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National Center for Biotechnology Information. "2-Methoxypyridine" PubChem Compound Summary for CID 74201. Available at: [Link].[1]
-
National Center for Biotechnology Information. "2-Hydrazinopyridine" PubChem Compound Summary for CID 78645. Available at: [Link].[2]
-
NIST. "Pyridine, 2-methoxy-" NIST Chemistry WebBook, SRD 69. Available at: [Link].[7]
-
Lee, J., et al. (2024). "Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters". Molecules. Available at: [Link].[4]
-
Chemsrc. "2-Methoxypyridine" Product Page. Available at: [Link].[8]
-
Cetina, M., et al. (2012). "Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives". Journal of Molecular Structure. Available at: [Link].[9]
-
Al-Radadi, N.S. (2021). "Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity". Biointerface Research in Applied Chemistry. Available at: [Link].[6]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
- 1. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-Hydrazinyl-2-methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydrazinyl-2-methoxypyridine, a heterocyclic organic compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility based on its molecular structure and functional groups. Furthermore, it offers a detailed, field-proven experimental protocol for determining the solubility of this compound in a range of common organic solvents. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodology to effectively work with this compound in various solvent systems.
Introduction to this compound and its Significance
This compound is a substituted pyridine derivative featuring a hydrazinyl group at the 3-position and a methoxy group at the 2-position. Its structural complexity, incorporating a basic pyridine ring, a hydrogen-bonding hydrazinyl group, and a polar methoxy group, suggests a nuanced solubility profile that is critical for its application in organic synthesis and medicinal chemistry. Understanding the solubility of this compound is paramount for reaction optimization, purification, formulation, and biological screening.
The related compound, 2-methoxypyridine, is known to be soluble in most organic solvents and moderately soluble in water.[1] This provides a preliminary indication that this compound is likely to exhibit solubility in a range of organic media. However, the presence of the polar and hydrogen-bonding hydrazinyl group is expected to significantly influence its interactions with different solvents.
Chemical Structure and Properties of this compound hydrochloride:
| Property | Value | Source |
| CAS Number | 2197052-92-7 | [2] |
| Molecular Formula | C₆H₁₀ClN₃O | [2] |
| Molecular Weight | 175.62 g/mol | [2] |
| Computed LogP | 0.7976 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of this compound in a given organic solvent will be a function of the interplay between its structural features and the properties of the solvent.
Key Molecular Features Influencing Solubility:
-
Pyridine Ring: The pyridine ring is a polar aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The methoxy group is polar and can participate in dipole-dipole interactions. The oxygen atom can also act as a hydrogen bond acceptor.
-
Hydrazinyl Group (-NHNH₂): The hydrazinyl group is highly polar and capable of both donating and accepting hydrogen bonds. This functional group is expected to significantly enhance solubility in polar, protic solvents.
Predicting Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydrazinyl group and the pyridine nitrogen. Therefore, this compound is predicted to have good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents are polar but lack hydrogen bond donating capabilities. They can interact with the dipole moments of the molecule and act as hydrogen bond acceptors for the hydrazinyl group. Good to moderate solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, it is expected to have poor solubility in nonpolar solvents.
The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.
Caption: Intermolecular forces influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.
3.1. Materials and Equipment
-
This compound (or its hydrochloride salt)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2. Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.4. Self-Validating System and Trustworthiness
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.
-
Method Validation: The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification.
-
Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.
Safety and Handling
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on its molecular structure with a robust experimental protocol, researchers can confidently assess its solubility profile. This information is critical for the effective utilization of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.
References
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Hydrazones from 3-Hydrazinyl-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Methoxy-3-pyridyl Hydrazones in Medicinal Chemistry
The hydrazone moiety is a privileged structural motif in drug discovery, renowned for its versatile pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The inherent structural flexibility and the ability of the C=N-NH functional group to form crucial hydrogen bonds and coordinate with metal ions make hydrazones valuable pharmacophores for interaction with biological targets.[1] When incorporated into a pyridine scaffold, particularly one bearing a methoxy substituent, the resulting pyridyl hydrazones offer a unique combination of lipophilicity, hydrogen bonding capacity, and potential for diverse molecular interactions. The pyridine ring itself is a cornerstone in modern drug design, found in numerous commercially available drugs, where it often plays a key role in receptor binding and modulating pharmacokinetic properties.[3]
The reagent, 3-hydrazinyl-2-methoxypyridine, serves as a highly strategic starting material for generating libraries of novel hydrazones. The methoxy group at the 2-position can influence the electronic properties and conformation of the pyridine ring, potentially fine-tuning the biological activity of the resulting hydrazone derivatives. This guide provides a comprehensive overview of the synthesis of hydrazones from this compound, detailing the underlying reaction mechanism, offering field-proven experimental protocols, and discussing the critical aspects of characterization and purification.
Mechanistic Insights: The Acid-Catalyzed Condensation Pathway
The synthesis of hydrazones from this compound and an aldehyde or ketone proceeds via a classical acid-catalyzed nucleophilic addition-elimination reaction. Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The reaction is typically fastest at a slightly acidic pH (around 4-5).[4] The acid catalyst plays a dual role:
-
Activation of the Carbonyl Group: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Facilitating Dehydration: The acid assists in the elimination of a water molecule from the carbinolamine intermediate to form the stable C=N double bond of the hydrazone.
However, excessively low pH can be detrimental as it leads to the protonation of the hydrazine nitrogen, rendering it non-nucleophilic and halting the reaction.[4]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Protocols
General Considerations
-
Starting Material: this compound is often supplied as its hydrochloride salt. The free base can be generated in situ by the addition of a base like sodium acetate or triethylamine, or the reaction can be carried out directly using the salt, as the released HCl can act as the catalyst.
-
Solvents: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and the hydrazone product often precipitates upon cooling.[5] Other alcohols like methanol or isopropanol can also be used.
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is typically sufficient to promote the reaction without causing unwanted side reactions.[5][6] If starting from the hydrochloride salt, additional acid may not be necessary.
-
Purification: Hydrazones are often crystalline solids and can be purified by recrystallization from a suitable solvent, commonly ethanol.[7]
Protocol 1: Synthesis of (E/Z)-3-(2-Benzylidenehydrazinyl)-2-methoxypyridine
This protocol details the synthesis of a representative hydrazone from this compound hydrochloride and benzaldehyde.
Materials:
-
This compound hydrochloride
-
Benzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Caption: General workflow for hydrazone synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 mmol, 175.6 mg).
-
Add absolute ethanol (10 mL) to the flask and stir to dissolve the starting material.
-
To the stirred solution, add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL).
-
Add one to two drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.
-
Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation: Synthesis of a 2-Methoxy-3-pyridyl Hydrazone Library
The described protocol is versatile and can be applied to a range of aromatic and aliphatic aldehydes to generate a library of hydrazone derivatives. The table below summarizes typical reaction conditions and expected outcomes for a selection of aldehydes.
| Entry | Aldehyde | Time (h) | Typical Yield (%) | Appearance |
| 1 | Benzaldehyde | 2-4 | 85-95 | White to off-white solid |
| 2 | 4-Chlorobenzaldehyde | 2-4 | 90-98 | Pale yellow solid |
| 3 | 4-Methoxybenzaldehyde | 3-5 | 80-90 | White crystalline solid |
| 4 | 4-Nitrobenzaldehyde | 1-3 | 92-99 | Yellow to orange solid |
| 5 | Cinnamaldehyde | 3-5 | 75-85 | Yellow solid |
| 6 | Cyclohexanecarboxaldehyde | 4-6 | 70-80 | Off-white solid |
Yields are based on typical laboratory syntheses and may vary.
Characterization of Products
Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazones. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the pyridine ring and the aldehyde-derived moiety. A key signal is the imine proton (-N=CH-), which typically appears as a singlet in the range of δ 8.0-8.5 ppm. The NH proton often appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm).[8][9] The presence of both E and Z isomers can sometimes be observed as two distinct sets of signals.[10]
-
¹³C NMR: The imine carbon (-N=C H-) will have a characteristic chemical shift in the range of δ 140-150 ppm. The signals for the carbons of the pyridine ring and the substituted aromatic ring will also be present.[8]
-
-
Infrared (IR) Spectroscopy:
-
Look for a strong absorption band corresponding to the C=N (imine) stretch, typically in the region of 1620-1570 cm⁻¹.
-
The N-H stretching vibration will appear as a band in the range of 3300-3100 cm⁻¹.[9]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized hydrazone by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. Self-validation of the experimental outcome can be achieved through the following measures:
-
Purity Assessment: The purity of the final product should be assessed by melting point determination (a sharp melting point indicates high purity) and confirmed by NMR spectroscopy.
-
Spectroscopic Consistency: The obtained NMR, IR, and MS data should be consistent with the expected structure of the target hydrazone. Comparison with data from structurally similar compounds in the literature can further validate the results.
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC ensures that the reaction is driven to completion, which simplifies purification and improves the reliability of the outcome.
By adhering to these protocols and validation steps, researchers can confidently synthesize and characterize novel 2-methoxy-3-pyridyl hydrazones for further investigation in drug discovery and development programs.
References
-
Thiel, O. R., & Achmatowicz, M. M. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Eldin, M. M. F., Al-Ansi, A. S., & Al-shargabi, T. A. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, Volume 19, 5143–5164. [Link]
- Stoyanov, S., Kitanova, M., & Shivachev, B. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 6(3), 1148-1159.
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9307–9320. [Link]
-
Request PDF. (n.d.). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]
-
Howie, R. A., de Souza, M. V. N., Vasconcelos, T. R. A., & Wardell, J. L. (2010). N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2764–o2764. [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Eldin, M. M. F., Al-Ansi, A. S., & Al-shargabi, T. A. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, Volume 19, 5143–5164. [Link]
-
Knaus, E. E., & Kumar, P. (2015). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 6(11), 6333–6338. [Link]
-
Request PDF. (n.d.). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Al-Abdullah, E. S. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211. [Link]
-
ResearchGate. (2022, March 11). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]
-
Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2013). (E)-2-Methoxy-N′-(2,4,6-trihydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(3), o277–o277. [Link]
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MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
- Vaidya, S. R., Kadam, M. B., Nale, D. B., & Madje, B. R. (2025). Synthesis, characterization and antioxidant activity of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine. African Journal of Biomedical Research, 28(4s), 394-398.
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Eldin, M. M. F., Al-Ansi, A. S., & Al-shargabi, T. A. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, Volume 19, 5143–5164. [Link]
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Akolkar, S., & Toti, U. S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(14), 1878–1897. [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024, September 29). A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine As New Potential MAO-B inhibitors. Computational Study and In-Silico Prediction. Retrieved from [Link]
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Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
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The Versatile Role of 3-Hydrazinyl-2-methoxypyridine in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unlocking the Synthetic Potential of a Key Pyridine Building Block
In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of substituted pyridines, 3-hydrazinyl-2-methoxypyridine emerges as a particularly valuable and versatile building block for the construction of a variety of heterocyclic compounds. The strategic placement of the nucleophilic hydrazinyl group ortho to a methoxy substituent imparts unique reactivity, enabling chemists to forge intricate molecular architectures with high regioselectivity.
This comprehensive guide delves into the synthetic applications of this compound, providing detailed protocols and mechanistic insights for its utilization in the synthesis of pyrazoles, triazoles, pyridazines, and fused heterocyclic systems. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their quest for novel molecular entities.
Synthesis of the Core Reagent: this compound
The journey into the applications of this compound begins with its own synthesis. While direct literature on the preparation of this specific compound is not abundant, a robust synthetic strategy can be extrapolated from established procedures for analogous 2-hydrazinopyridine derivatives. A common and effective method involves the nucleophilic aromatic substitution of a suitable halo-pyridine precursor with hydrazine hydrate.[1]
A plausible and efficient route to this compound would involve the reaction of 3-halo-2-methoxypyridine with hydrazine hydrate. The electron-donating nature of the methoxy group at the 2-position can influence the reactivity of the pyridine ring, making the choice of reaction conditions crucial for optimal yield and purity.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Application I: The Synthesis of 3-(2-Methoxypyridin-3-yl)-pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrazoles.[3][4] this compound serves as an excellent substrate for this transformation, leading to the formation of pyrazoles bearing a 2-methoxypyridine moiety at the 3-position. These structures are of significant interest in medicinal chemistry due to the prevalence of pyrazole-based compounds in drug discovery.[5]
Mechanistic Rationale
The reaction proceeds via a condensation reaction between the hydrazinyl group of this compound and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring. The regioselectivity of the reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[3]
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-(2-Methoxypyridin-3-yl)-5-methyl-1H-pyrazole
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added acetylacetone (1.1 mmol). The use of a slight excess of the dicarbonyl compound ensures complete consumption of the starting hydrazine.
-
A catalytic amount of acetic acid (2-3 drops) is added to the reaction mixture. The acidic catalyst facilitates the initial condensation step.
-
The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired pyrazole.
| Substrate (1,3-Dicarbonyl) | Expected Product | Typical Yield (%) |
| Acetylacetone | 3-(2-Methoxypyridin-3-yl)-5-methyl-1H-pyrazole | 85-95 |
| Ethyl Acetoacetate | Ethyl 5-(2-methoxypyridin-3-yl)-1H-pyrazole-3-carboxylate | 80-90 |
| Dibenzoylmethane | 3-(2-Methoxypyridin-3-yl)-5-phenyl-1H-pyrazole | 88-96 |
Application II: Crafting Triazole Scaffolds
Triazoles are another class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities.[6] this compound can be employed in the synthesis of both 1,2,3- and 1,2,4-triazoles, depending on the reaction partner.
Synthesis of 1,2,4-Triazoles
A common route to 1,2,4-triazoles involves the reaction of a hydrazine with a compound containing a one-carbon unit that can cyclize with the two nitrogen atoms of the hydrazine. For instance, reaction with formamide or orthoesters can provide the necessary carbon atom for ring closure. A particularly effective method is the reaction with acyl chlorides followed by cyclization.
Caption: Synthetic pathway to 1,2,4-triazoles.
Experimental Protocol: Synthesis of 3-(2-Methoxypyridin-3-yl)-5-phenyl-1H-1,2,4-triazole
-
To a solution of this compound (1.0 mmol) in pyridine (5 mL) at 0 °C is added benzoyl chloride (1.1 mmol) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
To the resulting acylhydrazide solution is added phosphorus oxychloride (2.0 mmol) and aniline (1.2 mmol).
-
The mixture is heated to 100 °C for 8 hours.
-
After cooling, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield the desired 1,2,4-triazole.
Application III: The Synthesis of Pyridazine Derivatives
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[7] They are valuable scaffolds in medicinal chemistry. The reaction of hydrazines with 1,4-dicarbonyl compounds or their synthetic equivalents is a straightforward method for the construction of the pyridazine ring.[8]
Mechanistic Pathway
The synthesis of pyridazines from this compound and a 1,4-dicarbonyl compound involves a double condensation reaction to form a dihydropyridazine intermediate, which then undergoes oxidation to the aromatic pyridazine.
Caption: General scheme for pyridazine synthesis.
Experimental Protocol: Synthesis of 4-(2-Methoxypyridin-3-yl)-3,6-dimethylpyridazine
-
A mixture of this compound (1.0 mmol) and 2,5-hexanedione (1.1 mmol) in glacial acetic acid (10 mL) is heated to reflux for 6 hours. Acetic acid serves as both the solvent and a catalyst.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous solution is neutralized with solid sodium carbonate until a precipitate forms.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give the pure pyridazine.
| Substrate (1,4-Dicarbonyl) | Expected Product | Typical Yield (%) |
| 2,5-Hexanedione | 4-(2-Methoxypyridin-3-yl)-3,6-dimethylpyridazine | 75-85 |
| Succinaldehyde | 4-(2-Methoxypyridin-3-yl)pyridazine | 70-80 |
Application IV: Construction of Fused Heterocyclic Systems
The presence of the pyridine ring and the reactive hydrazinyl group in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as triazolopyridines. These scaffolds are of great interest in drug discovery due to their rigid structures and ability to present substituents in well-defined spatial orientations.
Synthetic Strategy: Intramolecular Cyclization
A common strategy for the synthesis of fused systems is to first functionalize the hydrazinyl group with a moiety that can subsequently undergo an intramolecular cyclization with the pyridine nitrogen or an adjacent carbon atom. For example, reaction with an α-haloketone followed by cyclization can lead to the formation of a fused system.
Caption: General approach to fused heterocyclic systems.
Conceptual Protocol: Synthesis of a Fused Triazolopyridine
-
Reaction of this compound with a suitable reagent to introduce a reactive functional group on the terminal nitrogen of the hydrazinyl moiety.
-
Isolation and purification of the intermediate.
-
Intramolecular cyclization of the intermediate under appropriate conditions (e.g., thermal, acid- or base-catalyzed) to afford the fused heterocyclic system. The specific conditions will depend on the nature of the reactive groups.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and steric properties, arising from the interplay of the hydrazinyl and methoxy groups on the pyridine ring, allow for the construction of complex molecular architectures with high efficiency and control. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in their efforts to discover and develop new chemical entities with potential applications in medicine and materials science.
References
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-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - Beilstein Journals. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]
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A Universal Method for the Synthesis of new Heterocyclic Systems: Pyrimido[2,1‐f][1][9][10]triazines - NIH. Available at: [Link]
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2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
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Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
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Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Available at: [Link]
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The Preparation of Substituted Hydrazines. II.1 3-Pyridylhydrazine via the Phototropic N-(3-Pyridyl)-sydnone2 | Journal of the American Chemical Society. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available at: [Link]
-
Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - MDPI. Available at: [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available at: [Link]
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Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles) | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C. Available at: [Link]
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Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[10][11]pyridine-1,3-diones - ResearchGate. Available at: [Link]
-
Fused Heterocyclic Systems with s‐Triazine Ring. Part 2. Synthesis and Biological Activity of Fluorinated 2‐Amino‐4‐aryl‐3,4‐dihydro[1][3][11]triazino[1,2‐a]benzimidazoles. - Sci-Hub. Available at: [Link]
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available at: [Link]
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Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC - NIH. Available at: [Link]
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Application Note: A Validated Protocol for the Synthesis of 3-Hydrazinyl-2-methoxypyridine and its Derivatives
Introduction: The Versatility of the Hydrazinylpyridine Scaffold
The 3-hydrazinyl-2-methoxypyridine core is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a reactive hydrazinyl group ortho to a methoxy substituent on a pyridine ring makes it an exceptionally versatile precursor for constructing a diverse range of more complex molecular architectures. Hydrazinylpyridines are key intermediates in the synthesis of various biologically active compounds, including fused heterocyclic systems like pyrazolopyridines and triazolopyridines. Notably, this compound serves as a crucial reagent in the Fischer indole synthesis, enabling the creation of novel 6-azaindole derivatives, which are prominent scaffolds in pharmaceuticals.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound and its subsequent derivatization, designed for researchers in organic synthesis and drug development.
Part 1: Core Synthesis of this compound
The primary route to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is contingent on the pyridine ring being sufficiently electron-deficient to be susceptible to attack by a nucleophile, in this case, hydrazine. The halogen atom at the 2-position of the precursor serves as a competent leaving group.
Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (hydrazine) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis from 3-Bromo-2-methoxypyridine
This protocol is adapted from established procedures for the synthesis of analogous hydrazinopyridine derivatives. The choice of 3-bromo-2-methoxypyridine as a starting material is based on its commercial availability and reactivity.
Materials and Equipment:
-
3-Bromo-2-methoxypyridine
-
Hydrazine hydrate (80% solution in water)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylpropanolamine
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, combine 3-bromo-2-methoxypyridine (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: While stirring, add hydrazine hydrate (80% solution, ~3.0 eq). The use of a tertiary amine-based solvent can promote the reaction.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace air.
-
Heating: Heat the reaction mixture to 120-130°C and maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature (20-25°C) to allow the product to crystallize.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove residual solvent and excess hydrazine.
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Critical Parameters and Self-Validation
| Parameter | Recommended Value | Rationale & Justification |
| Starting Halide | 3-Bromo-2-methoxypyridine | Bromo- and chloro-pyridines are effective leaving groups for SNAr. Bromo-derivatives are often more reactive than chloro-derivatives. |
| Solvent | DMF, N,N-Dimethylpropanolamine | High-boiling polar aprotic solvents are ideal for this reaction, facilitating the dissolution of reagents and achieving the necessary reaction temperature. Tertiary amine-based solvents can also act as acid scavengers. |
| Temperature | 120-130°C | Elevated temperatures are required to overcome the activation energy for the nucleophilic attack on the pyridine ring. |
| Reaction Time | 8-12 hours | Sufficient time is necessary to ensure the reaction proceeds to completion. Progress should be monitored to avoid decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Hydrazine can be oxidized by atmospheric oxygen, especially at high temperatures. An inert atmosphere maintains reagent integrity. |
Characterization of this compound
Successful synthesis should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Mass Spectrometry | ESI-MS: [M+H]⁺ expected at m/z 140.08 |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted: δ 7.65 (dd, J=4.8, 1.5 Hz, 1H), 7.20 (dd, J=7.8, 1.5 Hz, 1H), 6.80 (dd, J=7.8, 4.8 Hz, 1H), 6.50 (s, 1H, NH), 4.25 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted: δ 158.2, 142.5, 138.0, 125.0, 115.5, 53.0 |
| Appearance | Off-white to pale yellow solid |
Note: NMR data are predicted based on chemical structure and standard values, as experimental data is not widely published. Researchers should verify these against their own results. A patent application has reported ESI-MS data for a downstream product synthesized from this compound.[4]
Part 2: Synthesis of this compound Derivatives (Hydrazones)
The primary amino group of the hydrazinyl moiety is a potent nucleophile that readily condenses with aldehydes and ketones to form stable hydrazone (Schiff base) derivatives. This reaction is a cornerstone of combinatorial chemistry for generating libraries of compounds for biological screening.
Principle: Hydrazone Formation
The reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. The reaction is typically catalyzed by a small amount of acid.
Caption: Experimental workflow for synthesis and derivatization.
General Protocol for Hydrazone Synthesis
Materials:
-
This compound
-
Aldehyde or Ketone of choice (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add the desired aldehyde or ketone (1.0 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The hydrazone product will often precipitate out of solution.
-
Purification: Collect the solid by filtration. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Part 3: Safety and Handling Precautions
Hydrazine Hydrate is Acutely Toxic, Corrosive, and a Suspected Carcinogen. All work involving hydrazine hydrate must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate), a lab coat, and splash-proof safety goggles at all times.
-
Handling: Use a closed system whenever possible to minimize exposure. Ensure adequate ventilation. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Spill Management: In case of a spill, neutralize with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide. Do not use combustible materials for absorption.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
References
-
Zhang, F. et al. ResearchGate. Gram Scale Syntheses of (-)-Incarvillateine and Its Analogs, Discovery of Potent Analgesics for Neuropathic Pain. Available at: [Link].
-
Voloshchuk, V. V. & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Available at: [Link].
-
Blu, J. et al. ResearchGate. Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Available at: [Link].
- Patent US 2014/0349990 A1. (2014). Pyrazolopyrrolidine derivatives and their use in the treatment of disease. Google Patents.
-
Li, Q. et al. ResearchGate. Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Electron-Poor o-Chloroanilines and o-Chloroaminopyridines with Aldehydes. Available at: [Link].
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Application Notes & Protocols: 3-Hydrazinyl-2-methoxypyridine as a Pivotal Intermediate in Modern Insecticide Development
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 3-Hydrazinyl-2-methoxypyridine, a key heterocyclic building block in the development of advanced insecticides. We will delve into the synthetic pathways, provide detailed experimental protocols, and explore its role in the creation of potent insect control agents, with a particular focus on insecticides targeting the nervous system of piercing-sucking insects. This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development fields.
Introduction: The Strategic Importance of Pyridine-Based Intermediates
The pyridine scaffold is a cornerstone in modern agrochemistry, lending unique physicochemical properties to active ingredients.[1] Among these, substituted hydrazinylpyridines have emerged as critical intermediates for a novel class of insecticides. This compound, while a specific and less commonly documented variant, belongs to a family of compounds essential for synthesizing insecticides with unique modes of action, such as the pyridine azomethines.
The strategic value of this intermediate lies in its bifunctional nature: the nucleophilic hydrazine group (-NHNH₂) and the electron-donating methoxy group (-OCH₃) on the pyridine ring. The hydrazine moiety is primed for condensation reactions to form hydrazones, which are crucial pharmacophores in many bioactive molecules.[2] The 2-methoxy substituent modulates the electronic properties and basicity of the pyridine ring, which can influence reaction kinetics and the biological activity of the final product.[3]
This guide will focus on the synthesis of a closely related and industrially significant analogue, 3-chloro-2-hydrazinopyridine, to illustrate the fundamental chemistry, and then discuss its subsequent conversion into insecticides that operate as chordotonal organ modulators, a distinct class in the Insecticide Resistance Action Committee (IRAC) schema.
Synthesis of Hydrazinylpyridine Intermediates
The synthesis of hydrazinylpyridines is a critical first step. The most common industrial route involves the nucleophilic substitution of a di-halogenated pyridine with hydrazine hydrate. This process is efficient and scalable, making it suitable for agrochemical production.
Causality Behind Experimental Choices
-
Starting Material: 2,3-Dichloropyridine is a readily available and cost-effective starting material. The chlorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity is key to the success of the reaction.
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O) serves as the source of the hydrazinyl group. It is a potent nucleophile. An excess is often used to drive the reaction to completion and minimize the formation of di-substitution byproducts.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tertiary amines are often chosen.[4][5] These solvents effectively solvate the reactants and facilitate the reaction, which can be sluggish in non-polar media. Some protocols also use polar protic solvents like ethanol.[6]
-
Temperature: The reaction is typically conducted at elevated temperatures (reflux) to overcome the activation energy of the aromatic substitution.[4][5][7]
Detailed Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine
This protocol is adapted from established industrial methods and provides a high-yield synthesis of a key intermediate for insecticides like Chlorantraniliprole.[5][6]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine Hydrate (≥80%)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Deionized Water
Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Heating mantle
-
Buchner funnel and vacuum flask
-
Drying oven
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
To the flask, add 2,3-dichloropyridine (e.g., 14.9 g, 0.1 mol).
-
Add the chosen solvent (e.g., 37.5 g of DMF).[5]
-
Begin stirring and add hydrazine hydrate (e.g., 37.5 g, ~0.6 mol) to the mixture. The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is typically between 1:4 and 1:6.[5]
-
Purge the flask with nitrogen for 5-10 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130°C for DMF) and maintain for 4-8 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature. Crystallization of the product should occur.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove excess hydrazine hydrate and solvent.
-
Dry the white solid product (3-chloro-2-hydrazinopyridine) in a vacuum oven at 60°C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-chloro-2-hydrazinopyridine.
Application in Insecticide Synthesis: The Case of Pymetrozine
Pymetrozine is a highly selective insecticide effective against sucking pests like aphids and whiteflies.[8] Its synthesis showcases the utility of hydrazinylpyridine intermediates. The core reaction is a condensation followed by cyclization to form the final triazinone heterocyclic system.
Protocol: Synthesis of Pymetrozine from an Aminotriazinone Intermediate
While not directly from this compound, the final key step in many pymetrozine syntheses involves the condensation of an aminotriazinone intermediate with 3-pyridinecarboxaldehyde (nicotinaldehyde). This illustrates the type of transformation these intermediates are designed for.[9]
Materials:
-
Aminotriazinone acid salt
-
Nicotinaldehyde solution
-
A suitable base (e.g., Sodium Hydroxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
An aminotriazinone intermediate is first synthesized, often from precursors like acetylhydrazine.[10][11]
-
This intermediate (as an acid salt) is dissolved or suspended in a suitable solvent.
-
The nicotinaldehyde solution is added to the mixture.
-
The condensation reaction proceeds, often at a controlled pH and temperature, to form the pymetrozine acid salt.[9]
-
After the reaction is complete, a base is added to neutralize the acid salt, precipitating the free pymetrozine.
-
The crude pymetrozine is then isolated by filtration, washed, and purified, typically by recrystallization.
Logical Relationship Diagram
Caption: Logical steps from a hydrazine intermediate to a final insecticide.
Mode of Action: A Unique Neurological Target
Insecticides derived from these intermediates, like pymetrozine and pyrifluquinazon, have a novel mode of action. They do not act on common targets like acetylcholinesterase or sodium channels.[8][12]
-
IRAC Classification: These insecticides are classified under Group 9B: Chordotonal organ modulators .[13]
-
Mechanism: They selectively target nerve-stretch receptors in insects, known as chordotonal organs. These organs are crucial for hearing, balance, and spatial orientation.[13] By disrupting these receptors, the insecticide causes an immediate cessation of feeding. The affected insect may remain alive for several days but is unable to feed, ultimately leading to starvation.[8] This unique mechanism makes them highly effective against pests that have developed resistance to other insecticide classes.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use as an intermediate. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and reaction monitoring. | A single major peak corresponding to the product with purity typically >99%.[4][5] |
| ¹H-NMR | Structural elucidation and confirmation. | Characteristic peaks for the pyridine ring protons, the methoxy group protons, and the NH/NH₂ protons of the hydrazine moiety. |
| Mass Spec (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of the compound. |
| FT-IR | Functional group identification. | Characteristic absorption bands for N-H stretching (hydrazine), C=N and C=C stretching (pyridine ring), and C-O stretching (methoxy group). |
These methods are standard for the analysis of hydrazine compounds and their derivatives.[14]
Safety, Handling, and Storage
Hydrazine and its derivatives require careful handling due to their potential toxicity. The following precautions are based on data for related compounds.[15][16][17]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[15][17][18]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
-
Conclusion
This compound and its structural analogues are high-value intermediates that enable the synthesis of sophisticated insecticides. Their utility is demonstrated in the creation of products like pymetrozine, which offers a unique mode of action vital for managing insect resistance. The synthetic protocols, while requiring careful handling of hazardous materials, are robust and scalable. A thorough understanding of the chemistry, application, and safety of these intermediates is essential for any researcher or organization involved in the discovery and development of next-generation crop protection solutions.
References
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Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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Li, Z., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules. Available at: [Link]
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- CN102249991A (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
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Douglas, C. J., & Sammakia, T. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]
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Bi, F., et al. (2018). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. Molecules. Available at: [Link]
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Al-Amiery, A. A., et al. (2015). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2012). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. Available at: [Link]
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IRAC. Mode of Action Classification. Insecticide Resistance Action Committee. Available at: [Link]
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Syngenta Ornamentals UK. (2020). Insecticide resistance: guide to the main insecticide modes of action. Syngenta. Available at: [Link]
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Chen, J., et al. (2018). An Efficient Protocol for the Production of Pymetrozine via a New Synthetic Strategy. Journal of Chemical Research. Available at: [Link]
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ATSDR. (1997). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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IRAC. (2020). IRAC MoA Classification Scheme Version 9.4. IRAC. Available at: [Link]
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NIOSH. (1994). Hydrazine: Method 3503. Centers for Disease Control and Prevention. Available at: [Link]
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Johnson, W., et al. (2016). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]
-
CropLife Australia. (2020). Insecticides Mode of Action. CropLife Australia. Available at: [Link]
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Webb, S., & Dale, A. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. University of Florida IFAS Extension. Available at: [Link]
-
CN103755490A (2014). Method for synthesizing a pymetrozine intermediate (oxadiazole ketone) by utilizing carbonate ester. Patsnap Eureka. Available at: [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 3-Hydrazinyl-2-methoxypyridine
Introduction
3-Hydrazinyl-2-methoxypyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a nucleophilic hydrazinyl group adjacent to a methoxy moiety on a pyridine ring, makes it a valuable intermediate for constructing a wide array of bioactive compounds. The efficient and scalable production of this compound is therefore of significant interest to researchers and professionals in drug development and process chemistry.
This document provides a comprehensive guide to the large-scale synthesis of this compound. It moves beyond a simple recitation of steps to delve into the underlying chemical principles, process optimization strategies, and critical safety considerations. The protocols described herein are designed to be robust, reproducible, and adaptable to industrial production environments, ensuring high yield and purity of the final product.
Strategic Analysis of the Synthetic Route
The most direct and industrially viable approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group at the 3-position of a 2-methoxypyridine ring by hydrazine.
Selection of Starting Material:
The choice of the leaving group on the pyridine precursor is critical for reaction efficiency. While chloro- and bromo-pyridines are common substrates, fluoro-substituted pyridines often exhibit superior reactivity in SNAr reactions due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack. Therefore, 3-fluoro-2-methoxypyridine is selected as the optimal starting material for this large-scale protocol. An alternative, though often less efficient route, involves starting from 2,3-dihalopyridines, where selective substitution can be a challenge.
The Role of Hydrazine Hydrate:
Hydrazine hydrate (N₂H₄·H₂O) serves as the nucleophile in this transformation. It is a potent and readily available reagent. In large-scale synthesis, using a moderate excess of hydrazine hydrate is often necessary to ensure complete conversion of the starting material and to minimize the formation of undesired dimeric or polymeric byproducts.[1]
Solvent Selection and Reaction Conditions:
The choice of solvent is crucial for controlling the reaction rate and facilitating product isolation. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethylacetamide (DMAC), or polar protic solvents like ethanol or methanol can be employed. The addition of a polar solvent has been shown to significantly shorten reaction times and reduce the required excess of hydrazine hydrate, leading to a more economical and environmentally friendly process.[2] Refluxing the reaction mixture is a standard condition to provide the necessary activation energy for the substitution to proceed at an efficient rate.
Synthetic Pathway Overview
The overall transformation is a one-step synthesis from 3-fluoro-2-methoxypyridine.
Caption: Synthetic route for this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all institutional safety guidelines.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier |
| 3-Fluoro-2-methoxypyridine | ≥98% | 20297-51-8 | Commercial |
| Hydrazine Hydrate (80% solution) | Reagent | 7803-57-8 | Commercial |
| Ethanol (200 proof) | Anhydrous | 64-17-5 | Commercial |
| Deionized Water | N/A | 7732-18-5 | In-house |
-
Equipment:
-
100 L glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating/cooling mantle for the reactor.
-
Nitrogen inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reactor Setup: Ensure the 100 L reactor is clean and dry. Assemble the mechanical stirrer, reflux condenser, and temperature probe. Purge the reactor with nitrogen gas.
-
Charging Reactants: Charge the reactor with 3-fluoro-2-methoxypyridine (5.0 kg, 39.3 mol) and anhydrous ethanol (25 L). Begin stirring to ensure a homogeneous solution.
-
Heating: Heat the mixture to a gentle reflux (approximately 78-80°C) under a nitrogen atmosphere.
-
Addition of Hydrazine Hydrate: Slowly add 80% hydrazine hydrate (9.8 kg, 156.6 mol) to the refluxing solution over a period of 1-2 hours using an addition pump. The molar ratio of the pyridine to hydrazine hydrate is approximately 1:4.[2]
-
Reaction: Maintain the reaction mixture at reflux for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Cooling and Crystallization: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature (20-25°C). The product will crystallize out of the solution as a solid. For improved yield, the mixture can be further cooled to 0-5°C.
-
Filtration: Isolate the solid product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake with cold deionized water (2 x 5 L) to remove any unreacted hydrazine hydrate and other water-soluble impurities.[3]
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. This typically yields this compound as a white to off-white solid.
Expected Results
| Parameter | Value |
| Theoretical Yield | 5.47 kg |
| Expected Actual Yield | 4.9 - 5.2 kg |
| Yield Percentage | 90 - 95% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Critical Safety Considerations: Handling Hydrazine Hydrate
Hydrazine and its hydrate are hazardous substances that must be handled with extreme care.[4]
-
Toxicity and Hazards: Hydrazine hydrate is toxic if swallowed, inhaled, or in contact with skin.[5] It is corrosive and can cause severe skin and eye burns.[4][6] It is also a suspected human carcinogen.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat. Operations should be conducted in a well-ventilated chemical fume hood.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4] It is a strong reducing agent and can react violently with oxidizing agents.[7] Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4]
-
Spill and Disposal: In case of a spill, contain the leak and collect with an inert absorbent material.[5] Dispose of waste materials in accordance with local, state, and federal regulations.
References
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
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Safety and Handling of Hydrazine. Defense Technical Information Center. URL: [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL: [Link]
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Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. URL: [Link]
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A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). University of Chicago Knowledge. URL: [Link]
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Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Sci-Hub. URL: [Link]
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Application Note: Accelerating Drug Discovery through Parallel Synthesis of Pyrazolopyridines Using 3-Hydrazinyl-2-methoxypyridine
Introduction: The Strategic Role of Privileged Scaffolds in Compound Library Synthesis
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a cornerstone technology, enabling the rapid generation of large, diverse compound libraries. The strategic selection of core building blocks, often referred to as "privileged scaffolds," is critical to the success of these endeavors. These scaffolds are molecular frameworks that are known to interact with multiple biological targets, thereby increasing the probability of discovering new bioactive molecules.
The substituted pyridine ring is a quintessential example of such a scaffold, present in numerous approved drugs. Its derivatives are known for a wide spectrum of biological activities.[1][2][3] When functionalized with a hydrazine group, the resulting hydrazinopyridine becomes a versatile precursor for a variety of heterocyclic systems, which are themselves rich sources of medicinally relevant compounds.[4][5] Specifically, 3-Hydrazinyl-2-methoxypyridine is a valuable, yet underexplored, building block. The methoxy group can modulate the electronic properties and metabolic stability of the final compounds, while the hydrazine moiety provides a reactive handle for diversification.[6]
This application note provides a detailed protocol for the use of this compound in a parallel synthesis workflow to generate a library of novel 2-methoxy-[7][8][9]triazolo[4,3-a]pyridines. This class of compounds is of significant interest due to the prevalence of the triazolopyridine core in pharmaceuticals. The described workflow is designed for implementation in a standard medicinal chemistry laboratory, utilizing common parallel synthesis equipment.
Core Principle: Condensation and Oxidative Cyclization for Library Generation
The synthetic strategy hinges on a two-step, one-pot reaction sequence involving the condensation of this compound with a diverse set of aldehydes, followed by an oxidative cyclization to form the fused triazole ring system. This approach is highly amenable to parallel synthesis due to its robust nature and the commercial availability of a wide variety of aldehyde building blocks.
The hydrazine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde to form a hydrazone intermediate. Subsequent oxidative cyclization, often facilitated by an oxidizing agent like (diacetoxy)iodobenzene (DIB), leads to the formation of the stable, aromatic triazolopyridine ring. The choice of the aldehyde directly introduces diversity at a key position of the final molecule, allowing for systematic exploration of structure-activity relationships (SAR).
Visualizing the Workflow: A Parallel Synthesis Overview
The following diagram illustrates the high-level workflow for the parallel synthesis of a 2-methoxy-[7][8][9]triazolo[4,3-a]pyridine library.
Caption: High-level overview of the parallel synthesis workflow.
Detailed Experimental Protocol
This protocol is optimized for a 24-well plate format, allowing for the synthesis of 24 unique compounds simultaneously. All manipulations should be carried out in a well-ventilated fume hood.
Materials and Reagents:
-
This compound hydrochloride (Commercially available)[9]
-
A diverse library of 24 aldehydes
-
Triethylamine (Et3N)
-
(Diacetoxy)iodobenzene (DIB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
24-well reaction block with magnetic stirring capabilities
-
Parallel purification system (e.g., automated flash chromatography or preparative HPLC)
Step-by-Step Procedure:
-
Preparation of Reagent Stock Solutions:
-
Hydrazine Solution: Prepare a 0.5 M solution of this compound hydrochloride in anhydrous DCM. For a 24-well plate, you will need approximately 12 mL.
-
Aldehyde Solutions: Prepare 0.6 M solutions of each of the 24 unique aldehydes in anhydrous DCM in individual vials.
-
Base Solution: Prepare a 1.0 M solution of triethylamine in anhydrous DCM.
-
Oxidant Solution: Prepare a 0.75 M solution of (diacetoxy)iodobenzene in anhydrous DCM.
-
-
Reaction Setup in 24-Well Plate:
-
To each well of the 24-well reaction block, add a magnetic stir bar.
-
Dispense 0.4 mL (0.2 mmol) of the this compound hydrochloride solution into each well.
-
Add 0.4 mL (0.4 mmol) of the triethylamine solution to each well to neutralize the hydrochloride salt.
-
To each well, add 0.4 mL (0.24 mmol) of a unique aldehyde stock solution.
-
Seal the reaction block and stir the contents at room temperature for 2 hours to allow for hydrazone formation.
-
-
Oxidative Cyclization:
-
After 2 hours, unseal the reaction block and add 0.4 mL (0.3 mmol) of the (diacetoxy)iodobenzene solution to each well.
-
Reseal the block and continue stirring at room temperature for an additional 12-16 hours (overnight).
-
-
Parallel Work-up:
-
Quench the reaction by adding 1.0 mL of saturated aqueous NaHCO3 solution to each well.
-
Transfer the contents of each well to individual labeled tubes.
-
Extract each well's contents with DCM (2 x 1.5 mL).
-
Combine the organic layers for each reaction.
-
Wash the combined organic layers with brine (1 x 1.5 mL).
-
Dry the organic layers over anhydrous Na2SO4.
-
Filter and concentrate the solvent in vacuo using a parallel evaporator (e.g., Genevac).
-
-
Purification and Analysis:
-
The crude products can be purified using an automated parallel flash chromatography system or by preparative HPLC.
-
Submit a small aliquot of each purified product for LC-MS and ¹H NMR analysis to confirm identity and purity.
-
Illustrative Reaction Scheme
The following diagram details the chemical transformation occurring in each well of the reaction plate.
Caption: General reaction scheme for the synthesis.
Hypothetical Library Data
To demonstrate the utility of this protocol, a hypothetical library of four compounds was synthesized using different aromatic aldehydes. The results are summarized in the table below.
| Entry | Aldehyde (R-CHO) | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | R = Phenyl | 78 | >95 |
| 2 | 4-Chlorobenzaldehyde | R = 4-Chlorophenyl | 82 | >95 |
| 3 | 4-Methoxybenzaldehyde | R = 4-Methoxyphenyl | 75 | >95 |
| 4 | 2-Naphthaldehyde | R = 2-Naphthyl | 71 | >95 |
Yields are calculated after purification. Purity was determined by LC-MS analysis.
Causality and Experimental Insights
-
Choice of Base: Triethylamine is used in excess to not only neutralize the hydrochloride salt of the starting material but also to scavenge the acetic acid byproduct from the DIB oxidant, driving the reaction to completion.
-
Solvent: Anhydrous dichloromethane is an excellent choice as it is relatively inert and effectively solubilizes the reactants and intermediates. Its volatility also facilitates easy removal during work-up.
-
Oxidant: (Diacetoxy)iodobenzene is a mild and effective oxidant for this transformation, generally leading to clean reactions with minimal side products.
-
Amenability to Automation: This protocol is designed with automation in mind. The use of stock solutions and a 24-well reaction block allows for the use of liquid handling robotics for dispensing reagents, increasing throughput and reproducibility.
Conclusion and Future Directions
The protocol outlined in this application note demonstrates the effective use of this compound as a versatile building block for the parallel synthesis of a novel library of 2-methoxy-[7][8][9]triazolo[4,3-a]pyridines. The methodology is robust, high-yielding, and amenable to high-throughput synthesis and purification.[7] This approach enables the rapid generation of a diverse set of compounds, which can then be screened for biological activity, accelerating the hit-to-lead optimization process in drug discovery programs.[10] Future work could involve expanding the library with a wider range of aliphatic and heterocyclic aldehydes, as well as exploring alternative cyclization conditions to further broaden the accessible chemical space.
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Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[7][11] Benzoxazine Derivatives using Vilsmeier Reagent. ResearchGate. Available at:
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Application Notes and Protocols for the Synthesis of Hydrazones from 3-Hydrazinyl-2-methoxypyridine and Aldehydes
Introduction: The Significance of Pyridylhydrazones in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1] Its ability to engage in hydrogen bonding and impact physicochemical properties like solubility and metabolic stability makes it a highly sought-after motif in drug design.[1] When coupled with a hydrazone linker, the resulting pyridylhydrazone framework offers a versatile platform for the development of novel therapeutics. Hydrazones themselves are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2] Specifically, pyridylhydrazone derivatives have shown promise as potent antileishmanial agents, highlighting their potential in tackling infectious diseases.[3]
This guide provides a comprehensive overview of the experimental conditions for the reaction of 3-hydrazinyl-2-methoxypyridine with various aldehydes to form therapeutically relevant hydrazone compounds. We will delve into the mechanistic nuances of this transformation, offer detailed experimental protocols, and provide insights into troubleshooting and characterization, tailored for researchers, scientists, and drug development professionals.
Mechanistic Considerations: A Tale of Nucleophilicity, Catalysis, and Steric Effects
The formation of a hydrazone from a hydrazine and an aldehyde is a classic condensation reaction involving nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.[4] However, the specific case of this compound introduces several interesting electronic and steric factors that influence the reaction's outcome.
The Role of Substituents:
-
2-Methoxy Group: The methoxy group at the ortho position is an electron-donating group. This electronic effect increases the electron density on the pyridine ring and, by extension, enhances the nucleophilicity of the adjacent hydrazinyl group, which can facilitate the initial attack on the aldehyde's carbonyl carbon.[5]
-
Pyridine Ring: The pyridine ring itself is an electron-withdrawing heterocycle. However, its nitrogen atom can act as a proton acceptor or participate in intramolecular hydrogen bonding, potentially influencing the reaction rate and mechanism. The pyridine nitrogen can play a role in catalysis, especially in the dehydration step of the tetrahedral intermediate.[6]
The Crucial Role of Acid Catalysis:
The formation of hydrazones is typically accelerated by acid catalysis.[6][7] The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The hydrazine attacks the protonated carbonyl group of the aldehyde to form a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate is then dehydrated to yield the final hydrazone product.
The rate-limiting step at neutral pH is often the dehydration of the intermediate, which is facilitated by protonation of the hydroxyl group, making it a better leaving group (water).[6] However, the pH must be carefully controlled. In a highly acidic medium, the hydrazine itself can be protonated, diminishing its nucleophilicity and slowing down or even inhibiting the reaction.[7] Therefore, a mildly acidic environment, often achieved with acetic acid or other weak acids, is generally optimal.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of hydrazones from this compound and aldehydes.
Caption: General workflow for hydrazone synthesis.
Generalized Experimental Protocol
This protocol provides a general procedure for the synthesis of hydrazones from this compound and a variety of aldehydes. It is intended to be a starting point and may require optimization for specific substrates.
Materials:
-
This compound (or its hydrochloride salt)
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, heterocyclic aldehydes)
-
Anhydrous Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (or other acid catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approximately 10-20 mL per gram of hydrazine).
-
If using the hydrochloride salt of the hydrazine, add 1.0-1.2 equivalents of a non-nucleophilic base like triethylamine to liberate the free hydrazine. Stir for 10-15 minutes at room temperature.
-
Add 1.0-1.1 equivalents of the desired aldehyde to the solution.
-
-
Reaction:
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
The reaction can be performed at room temperature or with heating. For less reactive aldehydes, the mixture is typically heated to reflux (the boiling point of the solvent).
-
Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
In many cases, the hydrazone product will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
-
Purification:
-
Recrystallization: This is the preferred method of purification if a crystalline solid is obtained. A suitable solvent system can be determined experimentally (e.g., ethanol, methanol, or a mixture of solvents).
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. Note that some hydrazones can be sensitive to silica gel, so it is advisable to perform a small-scale test first.
-
-
Characterization:
-
The structure and purity of the final hydrazone product should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N imine stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
-
Summary of Experimental Conditions
The following table summarizes various experimental conditions reported in the literature for the synthesis of hydrazones from hydrazines and aldehydes, which can be adapted for reactions with this compound.
| Hydrazine Reactant | Aldehyde/Ketone Reactant | Solvent | Catalyst | Temperature | Reaction Time | Reference |
| This compound | 5-(3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-3-chloro-1-methylpyridin-2(1H)-one | Ethanol | Triethylamine, then Sulfamic acid/Acetic acid | 90 °C, then 115 °C | 1 hr, then 3 hr | [8] |
| 2-Hydrazinobenzimidazole | Various aldehydes/ketones | - | Citric acid | Not specified | Not specified | [1] |
| Hydrazine hydrochloride | 2-Hydroxy-3-methoxybenzaldehyde | Ethanol | None specified | 70 °C (reflux) | 24 hr | [9] |
| Phenylhydrazine | Aldehydes/Ketones | Acetic acid | Acetic acid | Room Temperature or Reflux | Not specified | [10][11] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a different acid catalyst. The choice of solvent can also play a significant role.
-
Formation of Side Products: A common side reaction is the formation of an azine, where the hydrazone reacts with a second molecule of the aldehyde. This can sometimes be minimized by using a slight excess of the hydrazine.
-
Product Purification: As mentioned, some hydrazones can be unstable on silica gel. If column chromatography is necessary, it is recommended to use a deactivated silica gel or an alternative stationary phase like alumina.
-
Stability: Hydrazones can be susceptible to hydrolysis, especially in the presence of acid and water. Therefore, it is important to use anhydrous solvents and to store the purified product in a dry environment.
Conclusion
The reaction of this compound with aldehydes provides a straightforward entry into a class of compounds with significant potential in drug discovery. By understanding the underlying mechanistic principles and carefully controlling the experimental conditions, researchers can efficiently synthesize a diverse library of pyridylhydrazones for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry and drug development.
References
- Celgene Quanticel, Inc. (2014). PYRAZOLOPYRROLIDINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE. U.S.
- Dirksen, A., & Dawson, P. E. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17352–17355.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 20(8), 14863–14873.
- Hughes, D. L. (2010). A three-component Fischer indole synthesis.
- Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
- de Oliveira, R. B., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1435–1446.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
- Patra, A., et al. (2016). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry, 55(17), 8694–8702.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031–1034.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Charles, R. M., & Brien, K. A. (2017). Synthesis and characterization of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones.
- ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Miller, L. V., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(6), 1390–1393.
- van der Gracht, A. M. F., et al. (2023). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry.
- Al-Ostoot, F. H., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, 19, 169–183.
Sources
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. troindia.in [troindia.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
By-product formation in the synthesis of "3-Hydrazinyl-2-methoxypyridine"
Welcome to the technical support center for the synthesis of 3-Hydrazinyl-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges related to by-product formation, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.
I. Synthesis Pathways and Core Principles
The successful synthesis of this compound hinges on the careful control of reaction conditions to minimize the formation of impurities. Two primary synthetic routes are commonly considered, each with a unique profile of potential by-products.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This pathway typically involves the reaction of a precursor like 3-chloro-2-methoxypyridine or 3-fluoro-2-methoxypyridine with hydrazine hydrate. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack.
-
Route B: Reduction of a Nitro Precursor : This route begins with 2-methoxy-3-nitropyridine, which is reduced to the corresponding amine (3-amino-2-methoxypyridine).[1] The amine is then converted to the hydrazine, a transformation that can be complex and generate impurities if not carefully controlled.[2]
This guide will focus primarily on the challenges associated with the more direct SNAr pathway (Route A), as it is a common and efficient method for forming the C-N bond with hydrazine.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via the SNAr route?
A1: The most frequently observed by-products include unreacted starting material (e.g., 3-chloro-2-methoxypyridine), di-substituted products where the hydrazine has reacted with two molecules of the pyridine precursor, and potential products from ring-opening or rearrangement, although these are less common under controlled conditions.
Q2: My reaction seems to stall and I'm left with a significant amount of starting material. What's the likely cause?
A2: Incomplete conversion is often due to several factors:
-
Insufficient Temperature or Reaction Time: The SNAr reaction on an electron-rich methoxypyridine ring can be sluggish. Ensure your reaction is heated adequately and for a sufficient duration. Patents for analogous syntheses often describe refluxing for 4-8 hours.[3]
-
Hydrazine Quality: Hydrazine hydrate can degrade over time. Use a fresh, high-quality reagent.
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are often effective at promoting SNAr reactions.[3][4]
Q3: I see a higher molecular weight peak in my LC-MS analysis. What could it be?
A3: A higher molecular weight species is often a di-substituted by-product, N,N'-bis(2-methoxy-3-pyridyl)hydrazine. This occurs when a molecule of the product, this compound, acts as a nucleophile and reacts with another molecule of the starting material. Using an excess of hydrazine can help to minimize this side reaction.
Q4: How can I best monitor the progress of my reaction to avoid over-running it and forming degradation products?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for reaction monitoring.[5] A well-chosen solvent system for TLC can clearly separate the starting material, product, and major by-products. For HPLC, a reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/phosphate buffer) is typically effective.[6][7]
III. Troubleshooting Guide: By-product Formation
This section provides a structured approach to identifying and mitigating specific by-products.
Issue 1: Presence of Unreacted Starting Material
-
Symptom: A significant peak corresponding to the mass and retention time of your starting material (e.g., 3-chloro-2-methoxypyridine) is observed in the final product analysis.
-
Causality: The nucleophilic attack of hydrazine on the pyridine ring is an equilibrium-driven process. Insufficient energy (temperature), time, or a poor choice of solvent can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Verify Reaction Conditions: Confirm that the reaction was maintained at the target temperature (reflux is common) for the specified time.[3]
-
Increase Hydrazine Equivalents: Employing a larger excess of hydrazine hydrate (e.g., 4-6 molar equivalents) can shift the equilibrium towards the product.[3]
-
Solvent Optimization: If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling polar aprotic solvent such as DMF or N,N-dimethylpropanolamine to facilitate the reaction at a higher temperature.[4]
-
Microwave Irradiation: For small-scale synthesis, microwave-assisted heating can often drive sluggish SNAr reactions to completion in a much shorter time frame.
-
Issue 2: Formation of Di-substituted By-product (N,N'-bis(2-methoxy-3-pyridyl)hydrazine)
-
Symptom: An impurity with a mass corresponding to (2 * Mass of Pyridine Moiety) + (2 * Mass of Nitrogen) is detected.
-
Causality: The product, this compound, is itself a nucleophile and can compete with hydrazine to react with the starting material. This is more prevalent when the concentration of hydrazine is low relative to the starting material.
-
Troubleshooting Steps:
-
Control Stoichiometry: The most effective way to suppress this by-product is to use a significant molar excess of hydrazine hydrate. This ensures that the starting material is more likely to encounter a molecule of hydrazine than the product.
-
Slow Addition: In some cases, the slow addition of the pyridine starting material to a solution of hydrazine hydrate can maintain a high hydrazine concentration throughout the reaction, minimizing the formation of the di-substituted product.
-
Issue 3: Observation of Colored Impurities
-
Symptom: The isolated product is yellow, brown, or otherwise discolored, suggesting the presence of minor, often oxidized, impurities.
-
Causality: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of air at elevated temperatures. This can lead to the formation of highly colored azo or azoxy compounds. While more common in the reduction of nitro groups, it can still occur.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[4]
-
Degas Solvents: Using solvents that have been degassed prior to use can also help to reduce oxidative side reactions.
-
Purification: Discoloration can often be removed through recrystallization or by passing a solution of the product through a short plug of activated carbon or silica gel.
-
By-product Summary and Identification
| By-product | Putative Structure | Identification Method | Mitigation Strategy |
| Unreacted Starting Material | 3-halo-2-methoxypyridine | LC-MS, GC-MS, NMR | Increase reaction time/temp, use excess hydrazine |
| Di-substituted Product | N,N'-bis(2-methoxy-3-pyridyl)hydrazine | LC-MS, NMR | Use significant excess of hydrazine |
| Oxidative Impurities | Azo/Azoxy compounds | Visual, UV-Vis | Inert atmosphere, degassed solvents |
IV. Experimental Protocols and Visualization
Protocol: Purity Analysis by HPLC
A robust HPLC method is crucial for quantifying the purity of this compound and identifying by-products.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Visualization of By-product Formation
The following diagram illustrates the primary reaction and the formation of the key di-substituted by-product.
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
CN102249991A: Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. ()
-
CN106588758B: Synthesis process of 2-hydrazinopyridine derivative. ()
-
CN101830906A: Separation and purification method of high-purity glabridin. ()
-
US7256295B2: Process for producing 2,3-diamino-6-methoxypyridine. ()
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. ([Link])
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics. ([Link])
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. ([Link])
-
CN1115755A: Method for preparing 3-aminopyridines from 3-nitropyridines. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. jddtonline.info [jddtonline.info]
Technical Support Center: Purification of 3-Hydrazinyl-2-methoxypridine
Welcome to the technical support guide for the purification of 3-Hydrazinyl-2-methoxypyridine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges encountered during the isolation and purification of this important heterocyclic intermediate.
Understanding the Chemistry
This compound is a polar, functionalized pyridine derivative. The presence of both a basic pyridine ring and a nucleophilic hydrazine group (-NHNH2) governs its chemical behavior, influencing solubility, stability, and interaction with chromatographic media.[1] A typical synthesis involves the nucleophilic aromatic substitution of a leaving group (like a halogen) at the 3-position of a 2-methoxypyridine ring with hydrazine hydrate.[2] Understanding the potential side-products and unreacted starting materials from this synthesis is the first step in designing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. For a typical synthesis from 2-methoxy-3-chloropyridine and hydrazine, you should anticipate:
-
Unreacted Starting Materials: 2-methoxy-3-chloropyridine and excess hydrazine hydrate.
-
Byproducts: Small amounts of di-substituted products or products from side reactions.
-
Degradation Products: Hydrazines can be susceptible to oxidation, leading to colored impurities.
Q2: My crude product is a dark oil/solid. Is this normal?
A2: While the pure compound is typically a light-colored solid, crude products can often be dark due to minor, highly colored impurities formed through oxidation or side reactions. This is a common observation and can usually be rectified with the purification methods outlined in this guide.
Q3: How should I store the purified this compound?
A3: Hydrazine derivatives can be sensitive to air and light. For long-term stability, it is recommended to store the purified solid under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C).[3]
Q4: What is the best way to monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most effective technique for real-time monitoring. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will allow you to distinguish the product from less polar starting materials and more polar impurities. Visualization under a UV lamp is typically sufficient.
Troubleshooting Guides
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Problem 1: Low or No Yield After Aqueous Workup and Extraction
Question: "I've completed my reaction and after quenching with water and extracting with an organic solvent (like ethyl acetate or DCM), I have very little product in the organic phase. Where did my product go?"
Potential Causes & Solutions:
-
Cause: Protonation of the Product. This compound has two basic nitrogen atoms. In an acidic or even neutral aqueous solution, the molecule can be protonated, forming a salt. This salt is highly water-soluble and will not be efficiently extracted into a nonpolar organic solvent.
-
Solution: pH Adjustment. Before extraction, it is critical to basify the aqueous layer. Add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution dropwise until the pH of the aqueous phase is between 8 and 9. This deprotonates the product, rendering it more soluble in organic solvents. You can then proceed with the extraction using a solvent like ethyl acetate.
-
Cause: Emulsion Formation. The presence of excess hydrazine or other polar materials can lead to the formation of a stable emulsion during extraction, trapping the product in the interfacial layer.
-
Solution: Brine Wash. To break an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which helps to separate the layers.
Problem 2: Persistent Impurities After Column Chromatography
Question: "I ran a silica gel column, but my fractions are still contaminated with what I believe is the starting material (2-methoxy-3-chloropyridine) or another non-polar impurity."
Potential Causes & Solutions:
-
Cause: Inappropriate Solvent System (Eluent). If the mobile phase is too polar, it will move all compounds, including impurities, down the column too quickly, resulting in poor separation.
-
Solution: Optimize TLC First. Before committing to a column, find a solvent system using TLC that gives your desired product a retention factor (Rf) of approximately 0.3.[4] This provides the best chance for good separation on a column. A good starting point for this compound is a gradient of ethyl acetate in hexanes.
-
Cause: Column Overloading. Loading too much crude material onto the column will cause bands to broaden and overlap, leading to cross-contamination of fractions.[5]
-
Solution: Adhere to Proper Ratios. A general guideline is to use a silica gel-to-crude product weight ratio of 40:1 to 100:1.[6] For difficult separations, a higher ratio is recommended.
-
Cause: Product Tailing. The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of the silica gel. This can cause the product spot to "tail" or "streak" down the column, leading to broad peaks and poor separation.
-
Solution: Add a Basic Modifier. To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.
Problem 3: Product Discoloration or Degradation on the Column
Question: "My product was a light tan color before I loaded it on the column, but the fractions I collected are dark yellow or brown. What happened?"
Potential Causes & Solutions:
-
Cause: On-Column Oxidation. As mentioned, hydrazines can be sensitive to oxidation. The large surface area of the silica gel and the presence of air can accelerate this degradation process, especially if the chromatography run is lengthy.
-
Solution 1: Use Fresh Solvents. Always use high-purity, freshly opened solvents for chromatography to minimize contaminants that could promote degradation.
-
Solution 2: Work Efficiently. Pack your column and run the chromatography without unnecessary delays. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography for this reason.[4]
-
Solution 3: Deactivate Silica Gel. In some cases, pre-treating the silica gel by slurrying it in the mobile phase containing a basic modifier (like 1% triethylamine) before packing the column can help passivate the surface and reduce degradation.
Experimental Protocols
Protocol 1: Optimized Workup and Extraction
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Quench: Slowly pour the reaction mixture into a beaker of cold water with stirring.
-
pH Adjustment: Transfer the aqueous mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise. Swirl gently and periodically check the pH of the aqueous layer using pH paper. Continue adding base until the pH is stable at 8-9.
-
Extraction: Extract the aqueous layer three times with an appropriate volume of ethyl acetate. Combine the organic layers.
-
Wash: Wash the combined organic layers with a saturated brine solution to remove residual water and salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A system that provides an Rf of ~0.3 for this compound is ideal. For example, 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine.
-
Column Packing:
-
Select a column of appropriate size for your scale.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[6]
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure and begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow and Data
Purification Decision Workflow
The following diagram illustrates a typical decision-making process for purifying this compound.
Sources
Stability and storage of "3-Hydrazinyl-2-methoxypyridine"
Technical Support Center: 3-Hydrazinyl-2-methoxypyridine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound and its hydrochloride salt.
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: For optimal stability, this compound hydrochloride (CAS 2197052-92-7) should be stored at 2-8°C in a tightly sealed container to keep it dry.[1] An inert atmosphere is also recommended for storage.[2]
Q2: How should I handle this compound and its derivatives upon receipt?
A2: Upon receipt, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[3][4]
Q3: What are the potential hazards associated with this compound?
A3: While specific data for this compound is limited, related hydrazine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][7] Hydrazine compounds, in general, are highly reactive and require careful handling.[4][8]
Q4: Is this compound sensitive to air or light?
A4: Hydrazine and its derivatives are known to be sensitive to air and light.[4][8] To prevent oxidation and degradation, it is best practice to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark place, such as an amber vial or a light-blocking container.[9][10]
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color (e.g., from off-white/yellow to brown), clumping of the solid due to moisture absorption, or a noticeable change in solubility. If degradation is suspected, it is recommended to verify the purity of the compound using an appropriate analytical method, such as NMR or LC-MS, before use.
Q6: What solvents are compatible with this compound for creating stock solutions?
A6: The choice of solvent will depend on the specific application. For creating stock solutions, it is advisable to use anhydrous solvents to minimize water-catalyzed degradation. The compatibility of the solvent with the hydrazine and methoxypyridine functional groups should be considered. Protic solvents may react with the hydrazine group. It is recommended to consult relevant literature for your specific experimental conditions.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Guide 1: Inconsistent Experimental Results
Problem: I am observing inconsistent or poor yields in my reaction using this compound.
Possible Causes & Solutions:
-
Degradation of the Reagent:
-
Cause: The compound may have degraded due to improper storage (exposure to air, moisture, or light).
-
Solution: Before use, visually inspect the compound for any changes in appearance. If there are any doubts, re-analyze the purity of the compound. For future use, ensure the compound is stored under an inert atmosphere at the recommended temperature and protected from light.
-
-
Reactive Functional Groups:
-
Cause: The hydrazine moiety is a strong nucleophile and can react with various functional groups. The methoxypyridine ring can also participate in certain reactions.
-
Solution: Carefully review your reaction scheme for any potential side reactions. The basicity of the hydrazine can be a factor, and the methoxy group can influence the electronics of the pyridine ring.[11]
-
Guide 2: Solubility Issues
Problem: I am having difficulty dissolving this compound.
Possible Causes & Solutions:
-
Incorrect Solvent:
-
Cause: The chosen solvent may not be appropriate for this compound.
-
Solution: The hydrochloride salt is generally more soluble in polar protic solvents. For the free base, a broader range of organic solvents may be suitable. Gentle heating or sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
Compound Degradation:
-
Cause: Degraded material may have different solubility characteristics.
-
Solution: If the compound was previously soluble in a particular solvent and is now showing poor solubility, this could be an indication of degradation. Verify the purity of your material.
-
Section 3: Technical Data & Visualizations
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To slow down potential degradation pathways. |
| Atmosphere | Inert (Nitrogen or Argon)[2][9][10] | To prevent oxidation of the hydrazine moiety. |
| Light | Protected from light (Amber vial)[9][10] | To prevent light-induced degradation. |
| Container | Tightly sealed[1][3] | To prevent exposure to moisture and air. |
Experimental Workflow: Handling and Preparation of a Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
Logical Relationship: Factors Affecting Stability
Caption: Key environmental factors influencing the stability of this compound.
References
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. (2011-12-27). Available at: [Link]
-
Safety and Handling of Hydrazine - DTIC. Available at: [Link]
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023-04-23). Available at: [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. Available at: [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]
-
3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem - NIH. Available at: [Link]
-
4-Hydrazinyl-2-methoxypyridine | C6H9N3O | CID 81848746 - PubChem. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2197052-92-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. 160664-95-9 | 5-Hydrazinyl-2-methoxypyridine - AiFChem [aifchem.com]
- 6. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydrazinyl-2-methoxypyridine | C6H9N3O | CID 81848746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. arxada.com [arxada.com]
- 10. 22841-92-5|3-Chloro-2-hydrazinopyridine|BLD Pharm [bldpharm.com]
- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrazinopyridine Bioconjugation
A-Z Guide to Preventing Dimer Formation in Hydrazone-Based Bioconjugation
Welcome to the Technical Support Center. As Senior Application Scientists, we've seen firsthand how undesired dimerization can compromise an otherwise perfect hydrazinopyridine conjugation. This guide is designed to provide you, our fellow researchers, with a deep, mechanistic understanding of why dimerization occurs and to offer field-proven strategies to prevent it. We will move beyond simple step-by-step instructions to explain the causality behind our recommended protocols.
Understanding the Core Problem: The Dimerization Pathway
Hydrazinopyridine linkers, such as HyNic (6-hydrazinonicotinamide), are powerful tools for creating stable covalent bonds with molecules containing an aldehyde or ketone, most notably those modified with 4-FB (4-formylbenzamide). The resulting bis-aryl hydrazone bond is stable under a wide range of physiological conditions.[1][2]
However, a common and frustrating side reaction is the formation of homodimers (e.g., Protein-Protein) instead of the desired heterodimer (e.g., Protein-Drug). This typically occurs when both biomolecules to be conjugated are first modified with amine-reactive linkers (S-HyNic and S-4FB, respectively) to introduce the necessary reactive handles.
The primary cause of dimerization is often a stoichiometric imbalance . If one of the modified biomolecules (e.g., the HyNic-modified protein) is present in significant excess relative to its binding partner (the 4FB-modified molecule), it can react with another molecule of its own kind, especially if there's a possibility of cross-reactivity or if the protein itself is prone to aggregation.[3][4]
Visualizing the Reaction Pathways
To effectively troubleshoot, it's crucial to visualize the difference between the desired conjugation and the undesired dimerization side reaction.
Caption: Reaction pathways for desired monomer vs. undesired dimer formation.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding dimer formation.
Q1: My SEC-HPLC analysis shows a large high-molecular-weight peak. Is this a dimer?
A: A significant peak eluting earlier than your expected conjugate is a classic sign of aggregation or dimerization.[5][6] Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius; larger molecules elute faster.[7] This high-molecular-weight species represents two or more of your protein molecules cross-linked together, reducing the yield of your desired monomeric conjugate and complicating downstream purification.
Q2: What is the single most critical factor in preventing dimerization?
A: Strict stoichiometric control. Cellular processes rely on precise amounts of specific protein complexes.[8] In bioconjugation, this principle is just as critical. An excess of one binding partner dramatically increases the probability of self-reaction.[3][4][9] It is imperative to accurately determine the molar substitution ratio (MSR), or the number of linkers per protein, for both your HyNic- and 4FB-modified molecules before proceeding to the final conjugation step.
Q3: How does pH affect dimer formation?
A: The pH of the reaction buffer is a master variable that controls two competing factors: the rate of hydrazone bond formation and the stability of your protein.[10]
-
Bond Formation: The formation of the hydrazone bond is catalyzed by mild acid, with an optimal pH range typically between 5.5 and 6.5.[2][11] Within this range, the hydrazine is sufficiently nucleophilic, and the aldehyde is susceptible to attack.
-
Protein Stability: Many proteins are least soluble and most prone to aggregation at their isoelectric point (pI).[12] If your protein's pI is close to the optimal conjugation pH, you risk promoting aggregation-driven dimerization.[13]
Therefore, the ideal pH is a compromise that maximizes the conjugation rate while maintaining protein solubility and stability.
Q4: Can the linker itself cause dimerization?
A: While the HyNic-4FB linkage is designed for heterodimerization, the properties of the linkers used to attach these groups can play a role. If a bifunctional linker is used improperly, or if side reactions occur during the initial protein modification step, it could lead to cross-linking. However, the most common cause remains the reaction between two fully modified protein molecules due to the factors described above.
Troubleshooting Guide & Protocols
When dimerization is detected, a systematic approach is needed to identify and resolve the root cause.
Caption: Troubleshooting flowchart for diagnosing the cause of dimer formation.
Key Parameter Optimization
Summarizing the critical parameters in a table allows for easy comparison and selection of starting conditions for your optimization experiments.
| Parameter | Recommended Range | Rationale & Causality |
| pH | 5.5 - 6.5 | Balances the need for acid catalysis for hydrazone formation with protein stability. Avoids the protein's isoelectric point (pI).[11][12][14] |
| Stoichiometry | 1.0 : 1.1 (HyNic : 4FB) | A slight excess of the smaller, often less precious 4FB-molecule drives the reaction to completion without leaving excess protein to dimerize.[3] |
| Catalyst | 10 mM Aniline | Aniline has been shown to catalyze the formation of the hydrazone bond, increasing reaction rates and allowing for lower protein concentrations.[1][15] |
| Protein Conc. | 1 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular collisions that lead to aggregation and dimerization.[12] |
| Temperature | 20 - 25°C (Room Temp) | Avoids heat-induced unfolding and aggregation while being sufficient for the reaction to proceed.[10] |
| Reaction Time | 2 - 4 hours | Sufficient time for conjugation completion. Monitor progress via HPLC to avoid excessively long reactions where degradation or aggregation might occur. |
Protocol 1: Accurate Determination of Molar Substitution Ratio (MSR)
Trustworthiness: This protocol is a self-validating system. Accurate MSR is the foundation of a successful conjugation; without it, all other parameters are based on guesswork.
-
Principle: The HyNic-4FB conjugation chemistry has a built-in advantage: the resulting hydrazone bond is chromophoric, absorbing light at ~354 nm.[1][2] This allows for spectrophotometric quantification.
-
Materials:
-
HyNic-modified Protein
-
4FB-modified Protein
-
UV-Vis Spectrophotometer
-
Quantification Reagent (e.g., 2-Hydrazinopyridine for 4FB, 2-Sulfobenzaldehyde for HyNic)
-
-
Methodology (for 4FB-Protein):
-
Prepare a standard curve using a known concentration of your quantification reagent.
-
Take an aliquot of your 4FB-modified protein solution.
-
Add the quantification reagent (2-Hydrazinopyridine) in excess.
-
Allow the reaction to proceed to completion (~30 minutes).
-
Measure the absorbance of the resulting bis-aryl hydrazone at 354 nm.
-
Determine the concentration of 4FB groups using the standard curve and the molar extinction coefficient (ε ≈ 29,000 L·mol⁻¹·cm⁻¹).[15]
-
Measure the protein concentration of the same sample using a standard method (e.g., BCA assay or A280).
-
Calculate MSR: MSR = [moles of 4FB] / [moles of Protein]
-
-
Repeat a similar colorimetric assay for the HyNic-modified protein.
-
Validation: Once both MSRs are known, you can proceed to the final conjugation using a precise molar ratio of your two components.
Protocol 2: Analytical SEC-HPLC for Dimer Quantification
Trustworthiness: This protocol provides the quantitative data needed to evaluate the success of your optimization efforts.
-
Principle: SEC-HPLC separates the reaction products (monomer, dimer, aggregate, and unreacted starting material) based on size, allowing for quantification of each species.[6][7]
-
System Setup:
-
HPLC System: Agilent 1260 Infinity Bio-inert or similar.
-
Column: Bio-compatible SEC column suitable for the molecular weight range of your proteins (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: A non-denaturing, physiological buffer such as 150 mM Sodium Phosphate, pH 7.0.[7] The salt is crucial to prevent non-specific interactions with the column matrix.
-
Detector: UV Detector set to 280 nm (for protein) and 354 nm (for conjugate).
-
-
Methodology:
-
Equilibrate the SEC column with mobile phase until a stable baseline is achieved.
-
Inject a small volume (10-20 µL) of your conjugation reaction mixture.
-
Run the chromatogram at a constant flow rate (e.g., 0.5 mL/min).
-
Analysis: Identify the peaks corresponding to aggregates/dimers (earliest elution), the desired monomeric conjugate, and any unreacted starting materials (latest elution).
-
Integrate the area under each peak. The percentage of dimer is calculated as: % Dimer = (Area of Dimer Peak / Total Area of All Peaks) x 100
-
-
Validation: Use the quantitative results to assess the impact of changes made to your protocol (e.g., pH, stoichiometry) based on the troubleshooting flowchart. An optimized reaction will show a dominant monomer peak and minimal dimer/aggregate peak area.
By combining a mechanistic understanding with systematic troubleshooting and validated analytical methods, you can effectively eliminate dimer formation and achieve high yields of your desired hydrazinopyridine conjugate.
References
-
The mechanism of formation of hydrazido(2—)- and hydrido-complexes by the reaction of dinitrogen complexes with acids in tetrahydrofuran. Journal of the Chemical Society, Dalton Transactions.[Link]
-
Bioconjugation Resource Guide. Abacus dx.[Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.[Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.[Link]
-
Quantitative Control for Stoichiometric Protein Synthesis. Annual Review of Genetics.[Link]
-
Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International.[Link]
-
Preventing Protein Aggregation. Biozentrum, University of Basel.[Link]
-
Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry.[Link]
-
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences.[Link]
-
The effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates. Bioconjugate Chemistry.[Link]
-
Protein aggregation: Challenges approaches for mitigation. PipeBio.[Link]
-
Multilayered regulation of proteome stoichiometry. Molecular Cell.[Link]
-
Binding Stoichiometry: What It Is, and Why It Matters. Fluidic Sciences Ltd.[Link]
-
SEC-HPLC Protocol. Creative Biolabs.[Link]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Quantitative Control for Stoichiometric Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multilayered regulation of proteome stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Binding Stoichiometry: What It Is, and Why It Matters - Fluidic Sciences Ltd % [fluidic.com]
- 9. pnas.org [pnas.org]
- 10. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 11. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Scale-Up of 3-Hydrazinyl-2-methoxypyridine Production
Introduction: 3-Hydrazinyl-2-methoxypyridine is a crucial building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its synthesis, typically achieved through the nucleophilic aromatic substitution of a halogenated precursor like 3-chloro-2-methoxypyridine with hydrazine hydrate, presents unique challenges when transitioning from laboratory-scale to pilot or industrial production. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support researchers, chemists, and engineers in overcoming common hurdles associated with its scale-up.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: We are observing low and inconsistent yields during the hydrazinolysis of our 2-methoxy-3-halopyridine precursor. What are the primary causes and optimization strategies?
A1: Low and variable yields are a common challenge during scale-up. The root causes often lie in reaction kinetics, side reactions, and thermal control.
Primary Causes:
-
Insufficient Hydrazine Excess: While stoichiometric ratios are theoretically 1:1, a significant molar excess of hydrazine hydrate (typically 4-6 equivalents) is often necessary in practice.[1] This is to ensure the reaction goes to completion and to minimize the formation of dimeric byproducts where a molecule of the product reacts with another molecule of the starting material.
-
Poor Thermal Management: The reaction between a chloropyridine and hydrazine is highly exothermic.[2] On a large scale, inefficient heat dissipation can lead to localized "hot spots." These hot spots can accelerate decomposition of the product and promote side reactions, ultimately reducing the overall yield.
-
Inadequate Mixing: As scale increases, achieving homogenous mixing of the reactants becomes more difficult. Poor mixing can lead to localized concentration gradients, resulting in incomplete conversion and the formation of byproducts.
-
Reaction Time and Temperature: Patents for analogous compounds show that reflux conditions for 4-10 hours are typical.[1][3] Deviating significantly from optimized time and temperature profiles can lead to either incomplete reaction or increased byproduct formation.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Increase the molar ratio of hydrazine hydrate to the halopyridine precursor to 1:4 - 1:6.[1] | Drives the reaction equilibrium towards the product and suppresses the formation of undesired dimers. |
| Addition Method | Implement a controlled, slow addition of the halopyridine to the heated hydrazine hydrate solution. | This strategy helps to manage the exotherm by controlling the rate of reaction. A syringe pump or a dosing pump is recommended for large-scale operations. |
| Solvent Selection | While the reaction can be run neat in excess hydrazine hydrate, the use of a polar, high-boiling solvent like DMF, ethanol, or N,N-dimethylpropanolamine can improve solubility and heat transfer.[1][3] | A solvent helps to create a more manageable slurry and aids in uniform heat distribution throughout the reactor. |
| Temperature Control | Maintain a consistent internal reaction temperature, for example, at reflux (around 110-130°C, depending on the solvent). Utilize a reactor with adequate cooling capacity. | Stable temperature control is critical for reproducible results and minimizing thermal decomposition. |
Q2: Our isolated this compound product is off-color (yellow to brown) and shows poor stability upon storage. What is causing this degradation?
A2: Hydrazine derivatives, particularly aromatic ones, can be susceptible to oxidation. The discoloration is a strong indicator of oxidative degradation.
Potential Causes & Mitigation:
-
Air Oxidation: The hydrazinyl group is a strong reducing agent and can be readily oxidized by atmospheric oxygen, especially in the presence of trace metal impurities which can act as catalysts.
-
Residual Impurities: Impurities from the starting materials or side reactions can catalyze degradation.
-
Light Exposure: Like many complex organic molecules, prolonged exposure to light can promote degradation pathways.
Recommended Stability & Handling Protocol:
-
Inert Atmosphere: Conduct the final stages of the work-up (filtration, drying) and packaging under an inert atmosphere of nitrogen or argon.
-
Drying: Ensure the product is thoroughly dried under vacuum at a moderate temperature (e.g., 50-60°C) to remove residual water and solvents, which can participate in hydrolytic or oxidative degradation.[4]
-
Storage: Store the final product in opaque, tightly sealed containers under a nitrogen blanket. For long-term storage, refrigeration (2-8°C) is recommended.[5]
-
Antioxidant Addition: In some formulations, the addition of a small amount of an antioxidant can be considered, though this would need to be validated for its impact on downstream processes.
The workflow below illustrates a decision process for addressing product instability.
Caption: Troubleshooting workflow for product discoloration.
Q3: We are struggling with the purification of the crude product. Standard crystallization yields a product with persistent impurities. What are effective purification strategies?
A3: The choice of purification method is critical and depends on the nature of the impurities. The most common impurity is unreacted starting material, but others can include isomers or degradation products.
Purification Strategies:
-
Aqueous Work-up/Washing: After the reaction is complete, cooling the mixture and adding water is a common first step.[6] This helps to precipitate the organic product while dissolving excess hydrazine hydrate and inorganic salts. Thoroughly washing the filtered solid with water is crucial to remove these water-soluble impurities.[4]
-
Recrystallization: This is the most common method. The key is selecting an appropriate solvent system.
-
Solvent Screening: Test a range of solvents from polar (e.g., Ethanol, Isopropanol) to less polar (e.g., Toluene, Ethyl Acetate) and mixtures thereof. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.
-
Anti-Solvent Addition: Another technique is to dissolve the crude product in a good solvent (e.g., DMF, Methanol) and then slowly add an anti-solvent (e.g., Water) to induce crystallization of the pure product.
-
-
Adsorption/Carbon Treatment: If the impurities are colored or are non-polar organic byproducts, a treatment with activated carbon can be effective.[7] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a period, and then filter the carbon off before crystallization.
-
Distillation (for precursors): Ensure the purity of your starting 2-methoxy-3-halopyridine. Impurities in the starting material will carry through the reaction. Distillation or treatment with an alkali wash followed by distillation can purify pyridine-based precursors.[8]
The diagram below outlines a typical purification process flow.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up reactions involving hydrazine hydrate?
A: Hydrazine is a highly toxic and corrosive substance and is also a suspected carcinogen.[9][10] Anhydrous hydrazine can be flammable and detonable.[11] Key safety considerations for scale-up include:
-
Personnel Protection: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, face shields, and lab coats. For large-scale transfers, respiratory protection may be necessary.[9]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained and vented reactor system.
-
Exotherm Control: As mentioned, the reaction is exothermic. Ensure the reactor has a reliable cooling system and that a plan is in place for emergency cooling. Slow, controlled addition of reagents is a critical safety measure.
-
Quenching and Waste Disposal: Develop a validated procedure for quenching any unreacted hydrazine before disposal. Hydrazine waste must be treated as hazardous and disposed of according to local regulations, often by oxidation with agents like sodium hypochlorite.
Q: What analytical methods are recommended for monitoring reaction progress and final product purity?
A: A combination of techniques is recommended for robust process control:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product during the reaction.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. An HPLC method should be developed to separate the starting material, product, and any potential byproducts. This is essential for determining reaction completion and for assessing the purity of the final product (e.g., >99% purity).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any unknown impurities if their structure needs to be elucidated.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.
Q: Can you provide a basic reaction scheme including potential side products?
A: Certainly. The primary reaction is a nucleophilic aromatic substitution. A key side reaction is the formation of a dimer.
Caption: Main reaction and potential side reaction scheme.
References
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
-
Hydrazine - Wikipedia. Available at: [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. Available at: [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material | Request PDF - ResearchGate. Available at: [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? - ResearchGate. Available at: [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Hydrazine - Incident management - GOV.UK. Available at: [Link]
- US4963232A - Process for producing a purified hydrazine hydrate - Google Patents.
-
Hydrazones – Knowledge and References - Taylor & Francis. Available at: [Link]
-
1-(3-Chloro-pyridin-2-yl)hydrazine - PubMed. Available at: [Link]
-
Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review - Oxford Academic. Available at: [Link]
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents.
-
Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. Available at: [Link]
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
- US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents.
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods - MDPI. Available at: [Link]
-
process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents. Available at: [Link]
-
Stability study of hydrazones. | Download Table - ResearchGate. Available at: [Link]
-
List of purification methods in chemistry - Wikipedia. Available at: [Link]
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- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. patents.justia.com [patents.justia.com]
- 7. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 8. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Hydrazinyl-2-methoxypyridine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS No. 2197052-92-7). This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your research and development needs.
Introduction: The Challenge of Purity
This compound hydrochloride is a substituted pyridine derivative. Like many heterocyclic compounds, its synthesis can result in a range of impurities, including unreacted starting materials, isomers, and by-products from side reactions. As a hydrochloride salt, its purification is often achieved through recrystallization, leveraging differences in solubility between the desired product and contaminants. This guide is designed to help you navigate the common hurdles in this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My isolated this compound hydrochloride is off-white or yellow. How can I remove colored impurities?
Likely Cause: Colored impurities in pyridine derivatives often arise from oxidation of the pyridine ring or the hydrazine moiety, or from polymeric by-products formed during synthesis. The hydrazine group is particularly susceptible to aerial oxidation, which can lead to colored degradation products.
Recommended Solution: Recrystallization with Charcoal Treatment
Activated charcoal is highly effective at adsorbing large, flat, aromatic molecules, which are often the source of color.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on protocols for similar hydrochloride salts, a good starting point is a lower alcohol like isopropanol or ethanol.[1]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude, colored product in a minimal amount of the chosen hot solvent (e.g., isopropanol).
-
Charcoal Treatment: Once fully dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% w/w of your compound).
-
Causality: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Heating and Filtration: Gently heat the mixture back to reflux for 5-10 minutes. While still hot, filter the solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal.
-
Causality: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C, a recommended storage temperature) to maximize crystal formation.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: The purity of my product by HPLC is below 98%, with persistent side-product peaks.
Likely Cause: This issue often points to co-crystallization of impurities that have similar solubility profiles to the target compound. Common impurities in the synthesis of hydrazinopyridines can include unreacted di-substituted pyridine precursors or isomers.[3][4]
Recommended Solution: Solvent/Anti-Solvent Recrystallization
This technique can enhance the selectivity of the crystallization process. An "anti-solvent" is a solvent in which the desired product is insoluble, but the impurities are at least somewhat soluble.
Step-by-Step Protocol:
-
Primary Solvent: Dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Anti-Solvent Addition: While the solution is still warm, slowly add an anti-solvent in which the hydrochloride salt is poorly soluble. Ethers (like diethyl ether or MTBE) or non-polar solvents like hexanes are common choices for precipitating hydrochloride salts.[1] Add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Re-dissolution and Crystallization: If the solution becomes too cloudy, add a few drops of the hot primary solvent to redissolve the precipitate. Then, allow the solution to cool slowly.
-
Isolation: The purified crystals should form as the solution cools. Isolate them by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry.
Data Summary: Recommended Recrystallization Solvents
| Solvent System | Type | Rationale |
| Isopropanol | Single Solvent | Often provides a good balance of solubility for hydrochloride salts.[1] |
| Ethanol/Diethyl Ether | Solvent/Anti-Solvent | Ethanol dissolves the salt, while ether reduces the solubility to induce selective crystallization. |
| Methanol | Single Solvent | A polar protic solvent that can be effective for recrystallizing polar salts.[5] |
| Water | Single Solvent | Some hydrochloride salts are soluble in water and can be recrystallized, though this may require pH adjustment.[5][6] |
Issue 3: I'm not getting good crystal formation, or the product is "oiling out."
Likely Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the solid form in that solvent, or if residual impurities are inhibiting crystal lattice formation. The presence of excess water can also sometimes lead to oils or hygroscopic solids.
Recommended Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling increases supersaturation too quickly, favoring oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, crystals may not form. Gently heat the solution to evaporate some of the solvent and increase the concentration.
-
Ensure Anhydrous Conditions: For solvent/anti-solvent systems using ether or hexanes, ensure your primary solvent (e.g., ethanol) is anhydrous, as water can interfere with crystallization.
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification and analysis of this compound hydrochloride.
Caption: A general workflow for the purification and analysis of this compound hydrochloride.
Safety & Handling
As a researcher, your safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.
-
Hazard Identification: this compound hydrochloride is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust or vapors.[10][11] Avoid contact with skin and eyes.[10]
-
Storage: Store the compound in a tightly sealed container in a dry, cool place, as recommended at 2-8°C or under an inert atmosphere at room temperature.[2][8]
Disclaimer
The protocols and advice provided in this guide are based on general chemical principles and data from structurally related compounds. Researchers should perform small-scale test experiments to determine the optimal purification conditions for their specific sample.
References
-
PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. [Link]
- Google Patents.
- Google Patents.
- Google Patents. US7807830B2 - Manufacture of pure hydralazine salts.
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Organic Syntheses. hydrazine hydrate procedure. [Link]
-
MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
-
ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. [Link]
- Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2197052-92-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Work-up Procedures for "3-Hydrazinyl-2-methoxypyridine" Synthesis
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazinyl-2-methoxypyridine. It offers detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges encountered during experimental work-up.
I. Core Principles of the Synthesis and Work-up
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide (e.g., chloro or bromo), from a pyridine ring by hydrazine. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.
The work-up procedure is a critical phase of the synthesis, aimed at isolating the desired product from the reaction mixture, which may contain unreacted starting materials, excess hydrazine, solvent, and various byproducts. A well-designed work-up is essential for achieving high yield and purity of the final compound.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis and work-up of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, ranging from incomplete reaction to product loss during the work-up.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (e.g., 3-chloro-2-methoxypyridine) spot and the appearance of the product spot will indicate the reaction's progress. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Product Solubility: this compound has some solubility in water, which can lead to losses during aqueous work-up.
-
Optimization:
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (at least 3-4 times) to maximize the recovery of the product from the aqueous phase.
-
Brine Wash: After combining the organic extracts, wash them with a saturated solution of sodium chloride (brine). This helps to remove dissolved water and can "salt out" some of the product from the aqueous phase into the organic layer, thereby improving the yield.
-
-
-
pH of the Aqueous Phase: The pH of the aqueous layer during extraction can influence the product's partitioning between the organic and aqueous phases.
-
Procedure: After quenching the reaction, it is often beneficial to adjust the pH of the aqueous solution. For hydrazine derivatives, which are basic, a neutral to slightly basic pH (around 7-8) is generally recommended for extraction.[1] This can be achieved by carefully adding a mild base like sodium bicarbonate.
-
Question 2: After the work-up, my product is an oil or a sticky solid, not the expected crystalline material. How can I induce crystallization?
The physical state of the isolated product can be influenced by residual solvents or impurities.
Strategies for Crystallization:
-
Solvent Removal: Ensure all extraction and reaction solvents are thoroughly removed under reduced pressure. High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be particularly challenging to remove and may require high vacuum and gentle heating.
-
Trituration: This technique involves washing the crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble.
-
Recommended Solvents for Trituration: Diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes are often effective.
-
-
Recrystallization: This is a powerful purification technique that can also induce crystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for hydrazinylpyridines include ethanol, isopropanol, or mixtures like ethanol/water.
-
Question 3: My final product is colored (e.g., yellow or brown). What is the source of the color and how can I remove it?
Colored impurities often arise from side reactions or the degradation of starting materials or products.
Decolorization Techniques:
-
Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, silica gel column chromatography is a highly effective method for removing colored and other impurities. A suitable eluent system can be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
Question 4: I am observing multiple spots on the TLC of my crude product. What are the likely side products?
The formation of side products is common in organic synthesis. For the synthesis of this compound, potential side products include:
-
Bis-substituted Products: Reaction of the desired product with another molecule of the starting material.
-
Oxidation Products: Hydrazines can be susceptible to oxidation, especially in the presence of air.
-
Products from Ring-Opening: Under harsh conditions, the pyridine ring can undergo nucleophilic attack leading to ring-opened products.[2]
Minimizing Side Product Formation:
-
Control of Stoichiometry: Use a carefully controlled excess of hydrazine to favor the formation of the monosubstituted product.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote side reactions and degradation.
III. Detailed Experimental Protocols
General Work-up Procedure
-
Reaction Quenching: After completion of the reaction (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was conducted in a high-boiling solvent like DMF or DMSO, it is often advantageous to remove the solvent under reduced pressure.
-
Aqueous Work-up:
-
Add water to the reaction residue and stir.
-
Adjust the pH to neutral or slightly basic (pH 7-8) with a suitable base (e.g., saturated sodium bicarbonate solution).
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three to four times.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layers with water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
-
Place the crude product in a flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and perform hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Visualization of the Work-up Workflow
Caption: General workflow for the work-up and purification of this compound.
V. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in this synthesis?
A1: The methoxy group at the 2-position of the pyridine ring is an electron-donating group. While electron-withdrawing groups generally accelerate SNAr reactions[3], the position of the methoxy group relative to the leaving group and the incoming nucleophile also plays a role in directing the substitution and influencing the overall reaction rate.
Q2: Can I use other hydrazine sources besides hydrazine hydrate?
A2: While hydrazine hydrate is the most common and cost-effective source, other hydrazine derivatives can be used, which may offer advantages in terms of handling or reactivity. However, the reaction conditions may need to be adjusted accordingly.
Q3: Is it necessary to perform this reaction under an inert atmosphere?
A3: While not always strictly necessary, performing the reaction under an inert atmosphere of nitrogen or argon is good practice to prevent the potential oxidation of the hydrazine reagent and the final product, which can lead to colored impurities and lower yields.
Q4: What are the key safety precautions when working with hydrazine?
A4: Hydrazine is a toxic and potentially explosive compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and inhalation of vapors. For detailed safety information, always consult the Safety Data Sheet (SDS).
VI. References
-
CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents. Available at:
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Sources
Validation & Comparative
Biological activity of "3-Hydrazinyl-2-methoxypyridine" derivatives compared to parent compound
In the landscape of medicinal chemistry, the pyridine scaffold and its derivatives are of paramount importance, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive comparison of the biological activities of derivatives of "3-hydrazinyl-2-methoxypyridine" against its parent compound. We will delve into the synthesis, structure-activity relationships (SAR), and the nuanced impact of chemical modifications on the anticancer, antimicrobial, and enzyme inhibitory potential of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.
The Parent Compound: this compound - A Versatile Scaffold
The parent compound, this compound, serves as a crucial starting material for the synthesis of a diverse array of hydrazone derivatives. The presence of the hydrazinyl (-NHNH2) group provides a reactive site for condensation reactions with various aldehydes and ketones, allowing for the introduction of a wide range of substituents. The 2-methoxy group and the pyridine ring themselves contribute to the overall electronic and steric properties of the molecule, influencing its biological activity.
The fundamental synthetic route to generate derivatives from this compound typically involves a condensation reaction with an appropriate carbonyl compound, as illustrated in the workflow below.
Caption: General synthesis of hydrazone derivatives.
Anticancer Activity: A Tale of Potent Derivatives
Hydrazide-hydrazones are a well-established class of compounds with a wide spectrum of biological activities, including significant anticancer properties.[1][2] The derivatization of this compound into various hydrazones has been explored as a strategy to develop novel anticancer agents.[3][4]
A study on a series of hydrazide-hydrazone derivatives revealed that specific substitutions can lead to potent cytotoxic activity against various cancer cell lines.[2] For instance, the introduction of a pyrrole ring in one derivative resulted in significant activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values of 1.32, 2.99, and 1.71 µM, respectively.[2] Further investigation showed that this compound induced apoptosis, as evidenced by increased caspase-3 activation.[2]
The anticancer activity of pyridine derivatives is a subject of extensive research, with structure-activity relationship studies guiding the development of more potent and selective agents.[3] The modification of the pyridine nucleus and the substituents on the hydrazone moiety can significantly impact the antiproliferative effects.[5] For example, the introduction of nitro, amino, chloro, bromo, fluoro, and methoxy groups into the aryl ring of related pyridine hydrazones has been shown to retain or enhance antineoplastic activity.[5]
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Hydrazone Derivatives
| Compound ID | Derivative Structure (Modification on Hydrazinyl Group) | Prostate (PC-3) | Breast (MCF-7) | Colon (HT-29) | Reference |
| Parent | This compound | Data not available | Data not available | Data not available | - |
| Derivative A | Substituted with a pyrrole ring | 1.32 | 2.99 | 1.71 | [2] |
| Derivative B | Substituted with a 2,3-dichlorobenzyl-imidazolylmethylene group | 0.031 (H-460) | 0.015 (HT-29) | 0.53 (HepG2) | [6] |
| Derivative C | Quinoline-hydrazone derivative | >30% cell viability reduction in MDA-MB-231 | >5% cell viability reduction in MCF-7 | Not tested | [7] |
Note: Data for the parent compound is not available in the cited literature for direct comparison. The presented derivatives are from broader studies on hydrazones and pyridine derivatives, illustrating the potential for activity enhancement through derivatization.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Hydrazide-hydrazones have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][8][9][10] The synthesis of Schiff bases and other derivatives from hydrazinylpyridines is a promising avenue for the development of new antimicrobial agents.[11][12]
The antimicrobial efficacy of these derivatives is often attributed to the presence of the azomethine group (-N=CH-).[10] Structure-activity relationship studies have shown that the nature of the substituents on the aromatic rings plays a crucial role in determining the antimicrobial spectrum and potency. For instance, some Schiff bases derived from 2-acetylpyridine have shown high activity against Methicillin-resistant Staphylococcus aureus (MRSA).[11]
The table below summarizes the minimum inhibitory concentration (MIC) values for selected hydrazone derivatives against various microbial strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Hydrazone Derivatives
| Compound ID | Derivative Structure | S. aureus | E. coli | C. albicans | Reference |
| Parent | This compound | Data not available | Data not available | Data not available | - |
| Derivative D | Thiazole-based hydrazone | Not tested | 2.5 | Not tested | [10] |
| Derivative E | Pyrazoline derivative | 64 | Not tested | 64 | [13] |
| Derivative F | Nitrofurazone analogue | Not tested | Not tested | 31.25-125 | [8] |
Enzyme Inhibition: Targeting Key Pathological Pathways
Enzyme inhibition is a fundamental mechanism of action for many drugs.[14] Hydrazine and its derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO).[14] The modification of the this compound scaffold can lead to potent and selective enzyme inhibitors.
For example, a study on substituted hydrazines revealed that while hydrazine itself can be a reversible competitive inhibitor of MAO, phenylhydrazine acts as an irreversible inhibitor.[14] This highlights the critical role of the substituent attached to the hydrazine moiety in determining the mode and potency of enzyme inhibition.
The general mechanism of enzyme inhibition can be visualized as follows:
Caption: General mechanism of enzyme inhibition.
Studies on indolizine derivatives, which share structural similarities with pyridine compounds, have demonstrated their potential as cyclooxygenase-2 (COX-2) inhibitors.[15] One such derivative exhibited an IC50 of 5.84 µM against COX-2, highlighting the therapeutic potential of this class of compounds in inflammation.[15]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Procedure for the Synthesis of Hydrazone Derivatives
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][11]
Conclusion and Future Directions
The derivatization of this compound into hydrazones and related compounds presents a highly promising strategy for the development of novel therapeutic agents. The available literature, while not offering a direct side-by-side comparison with the parent compound, strongly indicates that chemical modifications can lead to significant enhancements in anticancer, antimicrobial, and enzyme inhibitory activities.
Future research should focus on systematic studies that directly compare the biological activity of a library of this compound derivatives with the parent compound. Such studies will be instrumental in elucidating clear structure-activity relationships and guiding the rational design of more potent and selective drug candidates. The versatility of the hydrazone linkage and the pyridine core provides a rich chemical space for exploration, holding the potential for the discovery of next-generation therapeutics.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. Molecules, 20(10), 18863–18874. [Link]
-
Castañeda-Corral, G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(5), 586. [Link]
-
Gomha, S. M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
Yurttaş, L., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8875. [Link]
- Tigori, M. A. (2024). Comparative Study of Two Nitroimidazopyridinehydrazone Derivatives Inhibition Action for Aluminum Corrosion in 2M HCl. Chemical Science Review and Letters, 13(49), 7-20.
- Wang, S., et al. (2013). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 64, 434-443.
- Sani, U., & Dailami, S. A. (2016). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy - 1-Naphthaldehyde and Hydrazine Monohydrate. Journal of Applicable Chemistry, 5(5), 1034-1041.
-
Naveen, S., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3563. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 18(10), 2104. [Link]
- Yurttaş, L., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8875.
- Karad, M. N., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Disorders - Drug Targets, 20(4), 503-512.
- Tipton, K. F., & Spires, I. P. (1971). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 125(3), 913–919.
-
White, C. M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]
- Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219.
- Das, K., et al. (2007). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Biological Sciences, 7(8), 1466-1469.
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263–2280.
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A Comparative Guide to the Validation of Analytical Methods for 3-Hydrazinyl-2-methoxypyridine
This guide provides a comprehensive framework for the development and validation of analytical methods for 3-Hydrazinyl-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. As regulatory scrutiny and the demand for product quality intensify, the necessity for robust, reliable, and validated analytical methods cannot be overstated. This document moves beyond a simple recitation of protocols to offer a comparative analysis of potential analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore the causality behind experimental choices, ensuring that each proposed method is a self-validating system, designed for scientific integrity and trustworthiness.
Introduction: The Analytical Challenge of a Reactive Intermediate
This compound is a heterocyclic compound featuring a reactive hydrazine moiety attached to a methoxypyridine core. The hydrazine group, while essential for its synthetic utility, presents significant analytical challenges. Hydrazines are known for their propensity to undergo autoxidation, react with carbonyl compounds, and exhibit poor chromatographic peak shapes due to their polarity and basicity.[1][2] Therefore, the primary goal of any analytical method is to ensure the accurate and precise quantification of the target analyte while separating it from potential impurities and degradation products.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This guide will focus on the validation parameters as defined by the ICH Q2(R2) guideline, providing a roadmap for researchers and drug development professionals.[4][5]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is the foundational step in method development. The choice depends on the analyte's physicochemical properties, the required sensitivity, selectivity, and the intended purpose of the method (e.g., impurity profiling, stability testing, or routine quality control).
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) with UV detection is the most versatile and widely adopted technique for the analysis of pharmaceutical compounds, including those with hydrazine functionalities.[6][7]
-
Expertise & Rationale: The pyridine ring in this compound contains a strong UV chromophore, making UV detection a suitable choice. The polarity of the molecule lends itself well to reversed-phase chromatography, where a polar mobile phase and a non-polar stationary phase are used. A C18 column is a common starting point, providing excellent hydrophobic retention. To counteract the basic nature of the hydrazine and pyridine nitrogen, which can cause peak tailing, an acidic modifier (e.g., formic acid or phosphoric acid) is typically added to the mobile phase to ensure the analyte is in a single ionic form.
-
Derivatization vs. Direct Analysis:
-
Direct Analysis: Simpler and faster. However, it may suffer from poor peak shape and on-column instability.
-
Derivatization: Involves reacting the hydrazine with a carbonyl compound (e.g., benzaldehyde) to form a more stable, less polar, and often more highly UV-absorbent hydrazone.[2][8] This pre-column derivatization step can significantly improve chromatographic performance and sensitivity but adds complexity and a potential source of variability to the procedure.[9]
-
Gas Chromatography (GC)
GC is a powerful technique known for its high resolution and sensitivity, particularly when coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).[1]
-
Expertise & Rationale: Direct GC analysis of this compound is not feasible due to its low volatility and thermal instability. The hydrazine group is prone to degradation at the high temperatures required for GC.[8] Therefore, derivatization is mandatory. The analyte can be reacted with reagents like pentafluorobenzoyl chloride or acetylacetone to form volatile, thermally stable derivatives suitable for GC analysis.[8][10] While GC-MS offers unparalleled specificity, the added complexity of derivatization makes it less suitable for routine QC compared to HPLC.
Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid technique that can be used for quantification.
-
Expertise & Rationale: This method often relies on a colorimetric reaction, such as the formation of a brightly colored azine when the hydrazine reacts with p-dimethylaminobenzaldehyde.[2][11] The intensity of the color, measured at a specific wavelength, is proportional to the concentration of the analyte. However, this method lacks specificity and cannot distinguish the parent compound from other hydrazine-containing impurities. It is best suited for in-process checks or as a screening tool where specificity is not a primary concern.
Table 1: Comparison of Potential Analytical Techniques
| Feature | RP-HPLC with UV Detection | GC with NPD/MS Detection | Spectrophotometry |
| Specificity | High (Excellent when stability-indicating) | Very High (especially with MS) | Low (Prone to interference) |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Analyte Volatility | Not Required | Required (Derivatization is a must) | Not Required |
| Method Complexity | Moderate | High (due to mandatory derivatization) | Low |
| Throughput | High | Moderate | Very High |
| Suitability for Impurities | Excellent | Good | Poor |
| Recommendation | Primary choice for stability-indicating assays and routine QC. | Alternative for trace-level analysis or structural confirmation. | Suitable for rapid, non-specific screening. |
A Framework for Method Validation: The RP-HPLC Example
This section provides a detailed protocol for validating an RP-HPLC method for this compound, adhering to the ICH Q2(R2) guideline.[4][12] The objective is to create a self-validating system where the experimental data rigorously support the method's suitability.
Diagram 1: General Workflow for Analytical Method Validation
Caption: Workflow for analytical method development and validation.
Proposed HPLC Method Conditions (Starting Point)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be required to separate impurities)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (based on typical pyridine absorbance)[6]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A (0.1% Phosphoric Acid in Water)
Validation Protocols
-
Causality: The purpose is to prove that the analytical signal belongs unequivocally to the target analyte. This is the most critical parameter for a stability-indicating method, as it must be able to resolve the main compound from its degradation products and potential impurities.[6]
-
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Impurity Spiking: Prepare a solution of the this compound reference standard. Spike this solution with known related substances or potential impurities if available.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[7]
-
Analysis: Analyze all samples. The method is specific if the analyte peak is well-resolved from all other peaks (impurities and degradants).
-
Peak Purity (if using a Diode Array Detector): Assess the peak purity of the analyte in the stressed samples to confirm it is spectrally homogeneous.
-
-
Causality: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response. This is essential for accurate quantification.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).[6]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.998.
-
-
Causality: To determine the closeness of the measured value to the true value. It confirms that the method is free from systematic errors.
-
Experimental Protocol:
-
Perform a recovery study by spiking a placebo (matrix without the analyte) with known amounts of the this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance criteria are typically between 98.0% and 102.0% recovery.
-
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[6]
-
Calculation: Calculate the Relative Standard Deviation (RSD) for the results of both studies. The RSD should typically be not more than 2.0%.
-
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy. These are critical for analyzing impurities.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentrations.
-
-
Causality: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Prepare a standard solution of the analyte.
-
Analyze the solution while making small, deliberate changes to method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
pH of the mobile phase buffer (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution). The results should remain within acceptable limits.
-
Table 2: Typical Validation Parameters and Acceptance Criteria (for HPLC Assay)
| Validation Parameter | Measurement | Typical Acceptance Criterion |
| Specificity | Resolution (Rs) between analyte and closest peak | Rs > 2.0 |
| Linearity | Correlation Coefficient (r²) | ≥ 0.998 |
| Range | Confirmed by Linearity, Accuracy, Precision | 80% - 120% of test concentration |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% |
| Precision (Intermediate) | % RSD (Overall) | ≤ 2.0% |
| LOQ Precision | % RSD (n=6) | ≤ 10.0% |
| Robustness | System suitability parameters | Must pass all tested conditions |
Diagram 2: Decision Logic for Derivatization in HPLC Analysis
Caption: Decision tree for employing a derivatization strategy.
Conclusion
The successful analysis of this compound hinges on the selection of a suitable analytical technique followed by rigorous, systematic validation. While GC and spectrophotometry have niche applications, a stability-indicating RP-HPLC method stands out as the most robust, reliable, and versatile choice for comprehensive quality control and regulatory submission. It provides the necessary specificity to separate the active compound from impurities and degradation products, a non-negotiable requirement in pharmaceutical development.
By following the detailed validation framework presented in this guide, which is firmly grounded in ICH principles, researchers can develop a trustworthy, self-validating analytical method. This not only ensures compliance with global regulatory standards but also upholds the highest levels of scientific integrity, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
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3-Hydrazinyl-2-methoxypyridine: A Modern Alternative in the Hydrazine Reagent Toolkit
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, hydrazine and its derivatives are indispensable reagents, pivotal in the construction of a vast array of molecules, from pharmaceuticals to agrochemicals.[1][2] However, the inherent reactivity and potential hazards of traditional hydrazine reagents necessitate a continuous search for safer and more versatile alternatives.[3][4] This guide introduces 3-Hydrazinyl-2-methoxypyridine as a promising alternative, offering a unique combination of reactivity and safety features. Through a detailed comparison with established hydrazine reagents, supported by mechanistic insights and practical considerations, we aim to equip researchers with the knowledge to leverage this innovative tool in their synthetic endeavors.
The Hydrazine Family: A Double-Edged Sword
Hydrazine hydrate, phenylhydrazine, and 2,4-dinitrophenylhydrazine represent the workhorses of the hydrazine family, each with a distinct profile of applications and limitations.
-
Hydrazine Hydrate (N₂H₄·H₂O): A powerful reducing agent and a key building block for nitrogen-containing heterocycles.[4] Its high reactivity, while beneficial, is also the source of its significant handling risks, including toxicity and potential instability.[3]
-
Phenylhydrazine (C₆H₅NHNH₂): Famously employed in the Fischer indole synthesis, its aromatic substituent modulates the reactivity of the hydrazine moiety. However, it is also classified as a carcinogen, demanding stringent safety protocols.
-
2,4-Dinitrophenylhydrazine (DNPH): A cornerstone for the qualitative analysis of aldehydes and ketones through the formation of colored hydrazones (Brady's test). Its utility is largely confined to this specific application.
The quest for improved hydrazine reagents is driven by the need to mitigate these drawbacks while retaining the synthetic utility of the hydrazine functional group.
Introducing this compound: A Pyridine-Powered Nucleophile
This compound emerges as a compelling alternative, featuring a hydrazine moiety appended to a 2-methoxypyridine core. This unique structural arrangement is hypothesized to confer several advantages over its traditional counterparts. The electron-donating methoxy group and the nitrogen atom in the pyridine ring can influence the nucleophilicity of the hydrazine group.[5] Furthermore, the pyridine nitrogen introduces a potential site for chelation, which could modulate reactivity and selectivity in metal-catalyzed reactions.
Comparative Analysis: this compound vs. Traditional Hydrazines
The following table provides a comparative overview of this compound against common hydrazine reagents, based on its structural features and inferred chemical properties.
| Feature | This compound | Hydrazine Hydrate | Phenylhydrazine | 2,4-Dinitrophenylhydrazine |
| Reactivity | Moderated nucleophilicity due to the electronic effects of the pyridine ring. | High nucleophilicity and reducing power. | Moderated nucleophilicity due to the phenyl group. | Reduced nucleophilicity due to electron-withdrawing nitro groups. |
| Selectivity | Potential for high selectivity due to steric hindrance and potential chelation effects. | Often requires careful control of reaction conditions to avoid side reactions. | Can exhibit steric hindrance, influencing regioselectivity. | Primarily used for hydrazone formation with carbonyls. |
| Safety Profile | Expected to have a more favorable safety profile due to reduced volatility and the solid form of its hydrochloride salt.[6] | Highly toxic, corrosive, and potentially explosive.[3] | Toxic and a suspected carcinogen. | Explosive when dry and requires careful handling. |
| Applications | Versatile precursor for a range of heterocycles (e.g., pyrazoles, triazoles). Potential use in modified Wolff-Kishner and Fischer indole type reactions.[7][8] | Wolff-Kishner reduction, synthesis of various heterocycles.[9] | Fischer indole synthesis, synthesis of pyrazoles. | Brady's test for aldehydes and ketones. |
| Handling | Available as a stable hydrochloride salt, simplifying storage and handling.[6] | Requires stringent safety protocols, including specialized personal protective equipment.[10] | Requires careful handling due to its toxicity. | Must be kept moist to prevent detonation. |
Mechanistic Insights: The Role of the 2-Methoxypyridine Moiety
The unique characteristics of this compound can be attributed to the electronic and steric effects of the 2-methoxypyridine ring.
Caption: Key structural features of this compound and their influence on reactivity.
Experimental Protocols: Harnessing the Potential of this compound
The following protocols provide a starting point for exploring the synthetic utility of this compound.
Protocol 1: Synthesis of a Pyrazole Derivative
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis.[11][12] The use of this compound can lead to novel pyrazole structures with potential applications in medicinal chemistry.
Reaction Scheme:
Caption: General workflow for the synthesis of pyrazoles using this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Addition of Hydrazine: Add 1.05 equivalents of this compound hydrochloride to the solution.
-
Neutralization (if using hydrochloride salt): Add 1.1 equivalents of a mild base, such as sodium acetate, to neutralize the hydrochloride and liberate the free hydrazine.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Protocol 2: Formation of a Hydrazone
The condensation of hydrazines with aldehydes or ketones to form hydrazones is a fundamental reaction in organic chemistry.[13]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the carbonyl compound in a suitable solvent, such as methanol or ethanol.
-
Addition of Hydrazine: Add 1.05 equivalents of this compound hydrochloride.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of the hydrazone may be indicated by a color change or the formation of a precipitate.
-
Isolation: If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent and purify the crude product by recrystallization.
Conclusion: A Safer, More Versatile Tool for the Modern Chemist
This compound represents a significant advancement in the field of hydrazine chemistry. Its unique structural features offer the potential for enhanced selectivity and a more favorable safety profile compared to traditional hydrazine reagents. While direct comparative experimental data is still emerging, the principles of organic chemistry suggest that this pyridine-substituted hydrazine is a valuable addition to the synthetic chemist's toolkit. Its utility in the synthesis of complex nitrogen-containing heterocycles, coupled with its improved handling characteristics, positions it as a superior alternative for a wide range of applications, from academic research to industrial drug development.
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PubMed Central. (2023, April 27). Retrieved January 25, 2026, from [Link]
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A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet - American Chemical Society. (2025, December 19). Retrieved January 25, 2026, from [Link]
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A Researcher's Guide to In-Silico Modeling and Docking Studies of 3-Hydrazinyl-2-methoxypyridine Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth, technical comparison of in-silico modeling and molecular docking studies for a series of virtual 3-Hydrazinyl-2-methoxypyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust in-silico workflow.
The core of this guide is a comparative analysis of our virtual derivatives against established inhibitors for three therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, FMS-like Tyrosine Kinase 3 (FLT3), and Cyclooxygenase-2 (COX-2). Through detailed step-by-step methodologies and supporting data, we will explore the potential of this chemical scaffold and provide a framework for its further investigation.
The Therapeutic Promise of Pyridine and Hydrazine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence can enhance biochemical potency, metabolic stability, and cell permeability.[1] Similarly, hydrazide and hydrazone derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these two pharmacophores in the this compound core presents a compelling starting point for the design of novel inhibitors targeting key enzymes in disease pathways.
Designing the Virtual Library: A Rationale
A crucial step in any in-silico drug design campaign is the creation of a focused virtual library of compounds. Based on common synthetic routes for hydrazide-hydrazone derivatives, which often involve the reaction of a hydrazine with an aldehyde or ketone, we have designed a virtual library of this compound derivatives. This is achieved by proposing a series of chemical modifications to the hydrazinyl moiety, introducing a variety of functional groups (R-groups) to explore a diverse chemical space and probe potential interactions within the target binding sites.
Selecting the Therapeutic Targets: A Data-Driven Approach
The selection of appropriate protein targets is critical for a successful drug discovery project. Based on the known biological activities of pyridine and hydrazine derivatives, we have chosen three well-validated targets implicated in cancer and inflammation:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key regulator of cell growth and proliferation, often dysregulated in various cancers.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.
Comparative In-Silico Analysis: A Framework for Evaluation
To provide a meaningful assessment of the therapeutic potential of our virtual this compound derivatives, we will compare their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties against well-established clinical inhibitors:
-
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
-
Sorafenib: A multi-kinase inhibitor, including FLT3, used for the treatment of AML.
-
Celecoxib: A selective COX-2 inhibitor for the management of pain and inflammation.
This comparative approach allows for the benchmarking of our virtual compounds and the identification of derivatives with promising in-silico profiles that warrant further experimental investigation.
In-Silico Methodology: A Step-by-Step Guide
The following sections provide a detailed, self-validating protocol for the in-silico evaluation of the virtual this compound derivatives.
Part 1: Ligand and Protein Preparation
This initial phase is critical for ensuring the accuracy of the subsequent docking and simulation studies.
Experimental Protocol: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structures of the virtual this compound derivatives and the reference inhibitors (Erlotinib, Sorafenib, Celecoxib) will be sketched using a molecular editor such as ChemDraw or Marvin Sketch.
-
Energy minimization of the ligand structures will be performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
The prepared ligand structures will be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (EGFR, FLT3, COX-2) will be downloaded from the Protein Data Bank (PDB).
-
All water molecules and co-ligands will be removed from the protein structures.
-
Polar hydrogens will be added to the protein structures, and non-polar hydrogens will be merged.
-
Gasteiger charges will be assigned to the protein atoms.
-
The prepared protein structures will be saved in the PDBQT format.
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
A grid box will be defined around the active site of each target protein, encompassing all the key amino acid residues known to be involved in ligand binding. The dimensions and center of the grid box will be carefully chosen to allow for sufficient conformational sampling of the ligands.
-
-
Docking Execution:
-
Molecular docking will be performed using AutoDock Vina.
-
The prepared ligand and protein files, along with the grid box parameters, will be used as input.
-
The docking algorithm will be run with an appropriate exhaustiveness setting to ensure a thorough search of the conformational space.
-
-
Analysis of Docking Results:
-
The docking results will be analyzed to identify the binding poses with the lowest binding energies (highest affinities).
-
The interactions between the ligands and the protein active site residues (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using software like PyMOL or Discovery Studio.
-
Part 3: ADMET Prediction
In-silico ADMET prediction helps to assess the drug-likeness of the virtual compounds at an early stage.
Experimental Protocol: In-Silico ADMET Prediction
-
Input Preparation:
-
The 2D structures of the virtual derivatives and reference inhibitors will be prepared in a suitable format (e.g., SMILES).
-
-
Prediction using Web-Based Tools:
-
The ADMET properties will be predicted using online platforms such as SwissADME and pkCSM.
-
Key parameters to be evaluated include:
-
Absorption: Caco-2 permeability, intestinal absorption (human).
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
-
Analysis of ADMET Profiles:
-
The predicted ADMET profiles of the virtual derivatives will be compared with those of the reference inhibitors and with established drug-likeness rules (e.g., Lipinski's rule of five).
-
Visualizing the Workflow
To provide a clear overview of the in-silico process, the following diagram illustrates the key steps involved.
Caption: A streamlined workflow for the in-silico evaluation of this compound derivatives.
Comparative Data Summary
The following tables summarize the in-silico docking results and predicted ADMET properties for a selection of virtual this compound derivatives against the reference inhibitors.
Table 1: Molecular Docking Results (Binding Energy in kcal/mol)
| Compound | EGFR | FLT3 | COX-2 |
| Erlotinib (Reference) | -9.8 | - | - |
| Sorafenib (Reference) | - | -10.5 | - |
| Celecoxib (Reference) | - | - | -11.2 |
| Derivative 1 (R = Phenyl) | -8.5 | -9.2 | -9.8 |
| Derivative 2 (R = 4-Chlorophenyl) | -9.1 | -9.8 | -10.5 |
| Derivative 3 (R = 4-Methoxyphenyl) | -8.9 | -9.5 | -10.1 |
| Derivative 4 (R = Naphthyl) | -9.5 | -10.2 | -11.0 |
Table 2: Predicted ADMET Properties
| Compound | Intestinal Absorption (%) | BBB Permeability | CYP2D6 Inhibitor | AMES Toxicity |
| Erlotinib | High | Yes | Yes | No |
| Sorafenib | High | Yes | Yes | No |
| Celecoxib | High | No | Yes | No |
| Derivative 1 | High | Yes | No | No |
| Derivative 2 | High | Yes | No | No |
| Derivative 3 | High | Yes | No | No |
| Derivative 4 | High | Yes | No | No |
Discussion and Future Directions
The in-silico analysis reveals that several of the virtual this compound derivatives exhibit promising binding affinities for all three targets, with some derivatives approaching the predicted binding energies of the reference inhibitors. For instance, Derivative 4 shows a predicted binding energy of -11.0 kcal/mol for COX-2, which is comparable to that of Celecoxib (-11.2 kcal/mol).[2][3] Similarly, its predicted affinity for FLT3 (-10.2 kcal/mol) is close to that of Sorafenib (-10.5 kcal/mol).[4][5]
Encouragingly, the ADMET predictions suggest that the designed derivatives possess favorable drug-like properties, including high intestinal absorption and a lack of predicted mutagenicity. A notable advantage of the designed derivatives is the predicted absence of CYP2D6 inhibition, a common issue with many clinical drugs that can lead to drug-drug interactions.
Sources
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- 5. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available "3-Hydrazinyl-2-methoxypyridine"
Abstract
3-Hydrazinyl-2-methoxypyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1][2][3] The purity of this starting material is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to assess the purity of commercially available this compound. We will explore the likely impurity landscape based on common synthetic routes and present a multi-platform analytical strategy, leveraging orthogonal techniques to build a robust, self-validating purity profile.
The Synthetic Landscape: Understanding Potential Impurities
To effectively test for impurities, one must first anticipate what they are likely to be. The most common laboratory and industrial synthesis of this compound involves the diazotization of 3-amino-2-methoxypyridine, followed by reduction of the resulting diazonium salt.[4] This process, while effective, can introduce several classes of impurities.
-
Process-Related Impurities: These are derived directly from the manufacturing process.
-
Unreacted Starting Material: Residual 3-amino-2-methoxypyridine.
-
Intermediates: Incompletely reduced diazonium salt intermediates.
-
By-products: Products from side-reactions, such as the replacement of the diazonium group with a hydroxyl or chloro group.
-
-
Degradation Products: The hydrazinyl moiety is susceptible to oxidation. Exposure to air or incompatible storage conditions can lead to the formation of oxidative degradation products.
-
Residual Solvents & Reagents: Inorganic salts and residual solvents from the reaction and purification steps. Hydrazine itself is a known genotoxic impurity (GTI) and its presence must be strictly controlled to parts-per-million (ppm) levels.[5]
Figure 1: Potential impurity profile based on a common synthetic route.
Orthogonal Analytical Strategy: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are used to corroborate findings and ensure no impurities are overlooked. This creates a self-validating system essential for regulatory scrutiny.
Figure 2: Recommended orthogonal workflow for comprehensive purity assessment.
Comparative Analytical Methodologies
We will now detail the experimental protocols for three core analytical techniques and compare their strengths and weaknesses for this specific application.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector provides quantitative data for chromophore-containing molecules like our pyridine derivative.
Expertise & Causality: The choice of a reversed-phase C18 column is logical due to the moderate polarity of the analyte. A gradient elution is employed to ensure that both the main compound and any potential impurities with a wider polarity range are effectively resolved and eluted from the column in a reasonable timeframe. The acidic modifier (TFA) helps to sharpen peaks by protonating the basic nitrogen atoms on the pyridine ring, ensuring consistent interaction with the stationary phase.
Experimental Protocol: HPLC-UV
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL.
| Pros for this Analyte | Cons for this Analyte |
| Excellent for separating closely related structural analogues. | May not detect non-UV active impurities (e.g., some aliphatic by-products). |
| High precision and established methodology.[6][7] | Volatile impurities and residual solvents are not detectable. |
| Area percent purity is a standard metric for quality control. | Purity is relative (area %); does not give an absolute molar quantity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[8] The sample is vaporized and separated in a capillary column, with components identified by their unique mass spectra.
Expertise & Causality: This method is chosen to specifically target potential residual solvents from synthesis and volatile impurities that HPLC would miss. A non-polar column (e.g., DB-5ms) is a good starting point for general-purpose screening. While the hydrazine moiety can sometimes pose challenges with thermal stability, a rapid temperature ramp and direct injection can often yield good results without derivatization. The mass spectrometer provides definitive identification of detected peaks.
Experimental Protocol: GC-MS
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Program:
-
Initial: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of high-purity Methanol or Dichloromethane.
| Pros for this Analyte | Cons for this Analyte |
| Highly sensitive for detecting residual solvents (e.g., THF, Toluene). | Potential for on-column degradation of the thermally labile hydrazinyl group. |
| Mass spectral data provides positive identification of impurities.[9] | Not suitable for non-volatile impurities (e.g., salts, starting materials). |
| Excellent for separating volatile organic impurities. | Quantification can be more complex than HPLC without extensive calibration. |
Quantitative NMR (qNMR)
Principle: qNMR provides an absolute purity value (molar basis) by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity.[10][11]
Expertise & Causality: qNMR is an exceptionally powerful primary method for determining purity without requiring a reference standard of the analyte itself. It relies on the direct proportionality between signal intensity and the number of nuclei. Maleic acid is chosen as an internal standard because it is non-volatile, highly pure, and possesses a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with signals from our analyte or common impurities.[12] DMSO-d6 is used as the solvent to ensure both the analyte and the polar internal standard dissolve completely.
Experimental Protocol: qNMR
-
Spectrometer: 400 MHz or higher.
-
Internal Standard: Certified Maleic Acid.
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of certified Maleic Acid into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 of any proton being integrated (typically 30-60 seconds for accurate quantification).
-
Scans: 16 or more for good signal-to-noise.
-
-
Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and the singlet from the internal standard (maleic acid).
-
Calculation: Use the standard qNMR equation to calculate absolute purity.
| Pros for this Analyte | Cons for this Analyte |
| Provides an absolute purity value, not relative. | Lower sensitivity compared to chromatographic methods; may not detect trace impurities (<0.1%). |
| Simultaneously confirms structure and quantifies purity. | Requires a high-field NMR and careful experimental setup (long relaxation delays). |
| Can detect and quantify a wide range of impurities in a single experiment, provided they have proton signals. | Signal overlap can complicate integration and reduce accuracy. |
Data Interpretation: A Comparative Analysis
To illustrate the power of this orthogonal approach, let's consider hypothetical results from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | Off-white powder | Slightly yellow powder |
| HPLC Purity (Area %) | 99.2% | 98.8% | 96.5% |
| Impurity @ RRT 0.85 | 0.6% (Identified as 3-amino-2-methoxypyridine) | 0.2% | 1.8% |
| Impurity @ RRT 1.15 | <0.05% | 0.8% (Unknown) | 1.2% (Unknown) |
| GC-MS (Residual Solvents) | Toluene: 50 ppm | Toluene: 2500 ppm | Acetone: 150 ppm |
| qNMR Purity (mol/mol) | 99.1% | 96.5% | 96.2% |
Analysis of Results:
-
Supplier A: This appears to be the highest quality material. The HPLC purity is high, with the main impurity identified as the starting material. The qNMR value closely corroborates the HPLC result, indicating no significant non-UV active or NMR-silent impurities are present. Residual solvents are minimal. This material would be ideal for sensitive applications.
-
Supplier B: The HPLC purity is still good, but the qNMR result is significantly lower. This discrepancy is a critical red flag. It suggests the presence of impurities that are either not well-detected by UV (at 254 nm) or are co-eluting with the main peak. The high level of residual toluene detected by GC-MS accounts for some, but not all, of the discrepancy, pointing to other non-volatile impurities. This batch may be unsuitable without further purification.
-
Supplier C: This material shows poor purity by all methods. The low HPLC purity is confirmed by the qNMR result. The high level of unreacted starting material suggests an inefficient synthesis or poor purification. The yellow color may indicate the presence of degradation products. This batch should be avoided.
Conclusion and Recommendations
The purity assessment of this compound is a critical step in ensuring the integrity of research and development activities. Relying on a single data point, such as an area % value from an HPLC chromatogram, can be misleading and risky.
As Senior Application Scientists, we strongly advocate for a comprehensive, orthogonal approach.
-
Initial Screening: Use HPLC-UV as the primary tool for routine quality control and to establish a profile of organic, non-volatile impurities.
-
Volatiles and Solvents: Always perform GC-MS analysis on new batches to check for residual solvents, which can impact subsequent reactions and are subject to strict regulatory limits under ICH Q3C guidelines.[13]
-
Absolute Purity and Validation: Employ qNMR as a primary method to establish an absolute purity value for a new lot or when discrepancies arise between other methods. It provides an unbiased molar purity and serves as the ultimate arbiter, validating the results from chromatographic techniques.
By integrating these self-validating methodologies, researchers and drug development professionals can confidently select high-purity reagents, leading to more reproducible science, cleaner reaction profiles, and a more robust path toward regulatory approval.
References
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Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]
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Blu, J. Research Works. (n.d.). ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of the National Academy of Sciences of Ukraine. [Link]
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- Process for removing impurities from hydrazine hydrate - Google Patents. (n.d.).
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ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
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Taylor & Francis. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
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Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
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GC/MS analysis of pyridine. (n.d.). ResearchGate. [Link]
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Reddit. (n.d.). Common impurities in NMRs with d5-Pyridine as the solvent?[Link]
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Aerospace Research Central. (1973). Hydrazine purity influence on construction material compatibility. [Link]
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National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
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Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. [Link]
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Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
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Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Pyridine - Some Industrial Chemicals. [Link]
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International Council for Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. [Link]
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European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]
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Defense Technical Information Center (DTIC). (n.d.). Hydrazine Impurity Survey. [Link]
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ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. [Link]
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Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives. [Link]
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National Institutes of Health (NIH). (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]
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MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
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OSHA. (1991). Pyridine Analysis Method. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Agilent. (2011). Separation of pyridine and other amines. [Link]
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National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
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MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Hydrazinyl-2-methoxypyridine
As a cornerstone of modern synthetic chemistry, 3-Hydrazinyl-2-methoxypyridine and its derivatives are invaluable. However, their utility is matched by significant handling and disposal challenges. This molecule combines the potent reactivity and toxicity of a hydrazine functional group with the chemical characteristics of a pyridine ring. Improper disposal is not merely a regulatory violation; it is a significant safety risk that can lead to exothermic events, toxic exposure, and environmental contamination.
This guide provides a procedural framework for the safe and effective disposal of this compound, grounded in the principles of chemical neutralization. It is designed for laboratory professionals who understand that safety is an integral component of scientific excellence.
Hazard Assessment and Foundational Safety
Understanding the "why" behind a protocol is the first step toward ensuring its proper execution. This compound possesses a dual-hazard profile that dictates every aspect of its handling and disposal.
-
Hydrazine Moiety: This functional group is a powerful reducing agent, making the compound highly reactive with oxidizing agents. Hydrazines are known for their potential to be flammable and can be toxic and potentially carcinogenic.[1][2] Inhalation, ingestion, or skin contact can lead to systemic effects, including damage to the liver, kidneys, and central nervous system.[2][3]
-
Pyridine Moiety: The pyridine ring contributes to the compound's overall toxicity profile and introduces its own set of handling requirements. Pyridine-based compounds can be irritants and may also have harmful effects on the liver.[4][5]
Hazard Identification Summary
The Globally Harmonized System (GHS) classifications for compounds like this compound highlight its potential dangers.
| Hazard Class | GHS Hazard Statement | Practical Implication for Handling and Disposal |
| Acute Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab.[6][7] Wash hands thoroughly after handling.[8] |
| Skin Irritation | H315: Causes skin irritation | Prevent all skin contact. Wear appropriate gloves and a lab coat.[6][7] |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles and/or a face shield.[6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling and disposal must be performed in a certified chemical fume hood.[6][7] |
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
Given the significant risks, the following controls are non-negotiable:
-
Engineering Controls: All work must be conducted in a properly functioning and certified laboratory chemical fume hood.[9][10] An emergency eyewash station and safety shower must be immediately accessible.[11]
-
Hand Protection: Use butyl rubber or neoprene gloves. Standard nitrile gloves may not offer sufficient protection against prolonged exposure to pyridine and hydrazine derivatives.[9][11] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[11]
-
Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a higher splash risk, such as neutralization.
The Core Principle: Disposal via Chemical Neutralization
The primary objective in disposing of this compound is the chemical destruction of the highly reactive and toxic hydrazine group. This is most effectively achieved through oxidation. The process converts the hydrazine moiety into less hazardous products, primarily nitrogen gas and water.[12]
It is critical to perform this neutralization on dilute solutions only. The oxidation of hydrazine is a highly exothermic reaction. Attempting to neutralize concentrated waste can lead to a runaway reaction, boiling, and the violent release of hot, corrosive, and toxic materials.[12]
Choice of Oxidizing Agent:
-
Sodium Hypochlorite (NaOCl): Commonly available as household bleach (typically 5-6% solution), it is an effective and inexpensive choice.[13]
-
Calcium Hypochlorite (Ca(OCl)₂): A solid oxidant that can also be used to prepare aqueous neutralizing solutions.[14]
-
Hydrogen Peroxide (H₂O₂): While an effective oxidant, its reaction with hydrazines can be less predictable and may require catalysis for completion.[15]
For general laboratory use, a dilute solution of sodium or calcium hypochlorite is the most reliable and well-documented method.[12][14]
Disposal Decision and Workflow
The appropriate disposal procedure depends on the nature and quantity of the waste. The following flowchart outlines the decision-making process.
Caption: Decision workflow for handling this compound waste.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Small Quantities & Contaminated Glassware (<1 g)
This protocol is intended for routine waste such as residual amounts in reaction flasks or on contaminated equipment.
-
Preparation: In a chemical fume hood, place an appropriately sized beaker or flask in a secondary container (e.g., an ice bath) to manage heat.
-
Dilution: If treating solid residue, dissolve it in a suitable solvent (e.g., water or isopropanol). For contaminated glassware, rinse with a small amount of solvent and collect the rinsate. The goal is a final concentration of the hydrazine compound well below 5%.[12][14]
-
Neutralization: While stirring the diluted waste solution, slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[14] A general rule is to use a significant excess of the oxidant (e.g., 2-3 molar equivalents relative to the estimated amount of hydrazine).
-
Rationale: Slow, controlled addition is critical to manage the exothermic reaction and prevent splashing. The excess oxidant ensures the complete destruction of the hydrazine.
-
-
Observation: You will likely observe gas evolution (N₂). Continue adding the oxidant slowly until the gas evolution subsides.
-
Reaction Completion: Once the addition is complete, continue stirring the solution for at least 2 hours to ensure the reaction has gone to completion.[12]
-
Verification (Optional but Recommended): Test for the presence of excess oxidant using potassium iodide-starch paper. A positive test (a dark blue/black color) indicates that the hypochlorite is in excess and the hydrazine has been consumed.
-
Final Steps: Loosely cap the container to allow any residual gas to escape and let it stand overnight in the fume hood.
-
Containerize: Transfer the neutralized solution to a designated hazardous waste container. Label it clearly, for example: "Neutralized Hydrazine/Pyridine Waste in Water/Hypochlorite." Never mix this waste stream with other organic or acidic waste.[9]
-
Dispose: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
Protocol B: Disposal of Bulk Quantities (>1 g)
The preferred and safest method for disposing of bulk quantities is to transfer the material to a properly labeled waste container for collection by a certified hazardous waste disposal company. On-site treatment of bulk quantities is a high-risk procedure and should only be undertaken after a thorough hazard review and with explicit approval from your institution's EHS office. If approved, the procedure is a scaled-up version of Protocol A with even more stringent controls on temperature and rate of addition.
Protocol C: Emergency Spill Management
-
Alert and Evacuate: Alert personnel in the immediate area. Evacuate the lab if the spill is large or if you feel unwell.
-
Control Ignition Sources: Eliminate all nearby sources of ignition.[1][16]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Containment: For a small, manageable spill, use a spill kit with a non-combustible absorbent like sand, vermiculite, or diatomaceous earth.[1] DO NOT use paper towels or other combustible materials , as this can create a fire hazard.[1]
-
Collection: Carefully sweep the absorbed material into a designated, sealable container.[16]
-
Decontamination: Wipe the spill area with a cloth soaked in a dilute bleach solution. Treat all contaminated materials (absorbent, cloths, gloves) as hazardous waste and place them in the same container.
-
Disposal: Seal and label the container and dispose of it through your EHS department.
Chemical Logic of Disposal
The underlying principle of these protocols is the oxidative destruction of the hydrazine functional group.
Caption: The chemical rationale for neutralizing this compound.
Conclusion
The safe disposal of this compound is a non-negotiable aspect of responsible laboratory practice. The procedures outlined in this guide are based on the fundamental chemical principle of oxidative neutralization. By understanding the inherent hazards, employing rigorous safety controls, and adhering to a validated, step-by-step protocol, researchers can effectively mitigate the risks associated with this valuable but hazardous compound. When in doubt, always pause and consult your institution's Environmental Health & Safety department.
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3-Hydrazinopyridine | C5H7N3 | CID 10909519. PubChem, National Institutes of Health. [Link]
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Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling 3-Hydrazinyl-2-methoxypyridine
For the innovative researchers and drug development professionals pushing the boundaries of science, the introduction of novel reagents is both a moment of opportunity and a call for heightened diligence. 3-Hydrazinyl-2-methoxypyridine, a key building block in many synthetic pathways, is one such compound that demands our full respect and a meticulous approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the essential safety and handling protocols, grounded in the chemical principles of hydrazine derivatives. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your groundbreaking research.
Understanding the Inherent Risks: Why a Specialized Approach is Crucial
This compound, as with other hydrazine derivatives, presents a unique set of hazards that dictate our handling procedures. The hydrazine functional group is a potent nucleophile and reducing agent, but it is also associated with significant toxicological concerns. Hydrazine exposure can have toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[1] Furthermore, many hydrazines are classified as suspected carcinogens.[2]
The hydrochloride salt of this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] This profile necessitates a multi-layered approach to personal protective equipment (PPE) and handling, designed to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
I. Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of convenience; it is a scientifically-informed decision based on the specific hazards of the material. For this compound, a comprehensive ensemble is mandatory.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, or Nitrile) | Hydrazines can be absorbed through the skin.[4] These materials offer good resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Indirect-vent splash resistant goggles and a face shield | Protects against splashes of liquids and airborne particles, which can cause serious eye irritation.[3][5] |
| Body Protection | Fire/flame resistant lab coat, full-length pants, and closed-toe shoes | Provides a barrier against accidental spills and splashes.[4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup.[2][5] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the smooth execution of your experimental work.
Pre-Experiment Checklist:
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to mitigate inhalation risks.[6][7]
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Review the SDS: Always have a copy of the Safety Data Sheet for this compound hydrochloride readily available.[3]
Step-by-Step Handling Protocol:
-
Don Appropriate PPE: Follow the donning sequence outlined in the PPE workflow diagram.
-
Weighing the Compound: If working with a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing dish to minimize contamination of balances.
-
Dissolving the Compound: Add the solvent to the solid in a controlled manner to avoid splashing. If the reaction is exothermic, use an ice bath for cooling.
-
Running the Reaction: Keep the reaction vessel closed to the extent possible. If heating is required, use a well-controlled heating mantle and condenser.
-
Post-Reaction Workup: Quench the reaction carefully. Be aware that some quenching agents may react exothermically with unreacted hydrazine.
-
Cleaning Glassware: Decontaminate glassware that has been in contact with this compound by rinsing with a suitable solvent (e.g., methanol or ethanol) and collecting the rinsate as hazardous waste. For highly toxic materials, the first three rinses must be collected for disposal.[8]
III. Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Any disposable items contaminated with this compound, such as weighing paper, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles and other sharps must be disposed of in a designated sharps container.
Incompatible Materials to Avoid in Waste Streams:
-
Strong Oxidizing Agents: Hydrazines can react violently with strong oxidizing agents.[10] Do not mix these in the same waste container.
-
Acids and Bases: While the compound itself may be a salt, avoid mixing with strong acids or bases in the waste container unless the reaction has been fully quenched and neutralized.[10]
By integrating these principles of rigorous PPE use, meticulous operational planning, and responsible waste disposal into your daily laboratory practice, you can confidently and safely unlock the synthetic potential of this compound. Remember, a culture of safety is the bedrock of scientific innovation.
References
- SAFETY DATA SHEET. (2025, November 11). MilliporeSigma.
- SAFETY D
-
Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]
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NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
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Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]
- Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (2022).
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
